Sodium tricyanomethanide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHZHALCDOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36603-80-2 | |
| Record name | 2-Cyanomalononitrile sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of High-Purity Sodium Tricyanomethanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of high-purity sodium tricyanomethanide, a versatile reagent with applications in organic synthesis and materials science. This document details the prevalent synthetic route from malononitrile (B47326), including comprehensive experimental protocols, quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound, with the chemical formula Na[C(CN)₃], is the sodium salt of the tricyanomethanide anion. The planar and highly symmetrical nature of the [C(CN)₃]⁻ anion, coupled with its delocalized negative charge, imparts unique chemical and physical properties to its salts. While commercially available, the synthesis of high-purity this compound in a laboratory setting is crucial for specific research applications where impurity profiles must be tightly controlled. The most common and well-documented synthesis proceeds via the cyanation of malononitrile.
Synthetic Pathway
The primary route for the synthesis of this compound involves the reaction of malononitrile with a cyanating agent, typically cyanogen (B1215507) chloride (ClCN), in an aqueous solution. The reaction is performed under controlled pH conditions, maintained by the addition of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct.
The overall reaction can be summarized as follows:
CH₂(CN)₂ + 2 ClCN + 3 NaOH → Na[C(CN)₃] + 2 NaCl + 3 H₂O
This process involves the deprotonation of malononitrile followed by a two-step electrophilic cyanation.
Experimental Protocols
The following experimental protocols are based on established patent literature, providing a reliable method for the synthesis of this compound.
Synthesis of Crude this compound[1][2]
Materials:
-
Malononitrile (85% strength by weight in methanol)
-
Cyanogen chloride (ClCN)
-
Sodium hydroxide solution (50% strength)
-
Phosphoric acid (85% strength)
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, pH probe, and cooling system, combine malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol).
-
Adjust the pH of the mixture to 7.5 by the controlled addition of a 50% sodium hydroxide solution.
-
Cool the reaction mixture to a temperature between 25-30°C.
-
Over a period of two hours, meter in cyanogen chloride (979 g, 15.92 mol) while maintaining the pH between 6.4 and 7.5 by the regulated addition of 50% sodium hydroxide solution. A beige to brown clear solution will form.
-
After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.
-
Adjust the pH to 8.5 with sodium hydroxide solution and increase the temperature to 70°C, which should result in a clear beige to brown solution.
Purification of this compound[2]
Materials:
-
Crude this compound solution
-
Activated carbon
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
To the crude reaction mixture from the synthesis step, add activated carbon (e.g., 50 g).
-
Stir the suspension at 25-30°C for 30 minutes.
-
Filter the mixture to remove the activated carbon and other solid impurities, yielding a yellowish solution containing this compound and inorganic salts.
-
For further purification, the moist crude product can be dried. For example, 717 g of moist this compound (containing approximately 2.7% by weight of sodium chloride) can be dried at 15 mbar and 55°C for 12 hours.
-
Dissolve the dried crude product (e.g., 519 g) in acetone (3 L) at 45°C.
-
Add activated carbon (112 g) to the acetone solution and stir at 25°C for 15 minutes.
-
Filter the mixture to obtain a clear, slightly yellowish solution.
-
Add methyl tert-butyl ether (MTBE, 9 L) to the filtrate and cool to 10°C to precipitate the purified this compound as a white solid.
-
Isolate the white precipitate by filtration and dry under vacuum.
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Malononitrile (85% in Methanol) | 462 g (5.95 mol) | [1] |
| Cyanogen Chloride | 979 g (15.92 mol) | [1] |
| Reaction Conditions | ||
| Temperature | 25-30°C | [2][1] |
| pH | 6.4-7.5 | [1] |
| Product Yield and Purity | ||
| Yield of this compound | ~70% (isolated) | [2] |
| Purity of Final Product | >98.8% by weight | [1] |
| Filtrate Composition (after initial filtration) | ||
| This compound | 16.8% by weight | [1] |
| Inorganic Salts | 10.5% by weight | [1] |
| Water | 71.5% by weight | [1] |
| Methanol | 1.3% by weight | [1] |
| Organic Impurities | 0.1% by weight | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Considerations
-
Cyanogen chloride is a highly toxic and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Malononitrile is toxic and should be handled with care.
-
Sodium hydroxide is corrosive.
-
The reaction is exothermic and requires careful temperature control.
Conclusion
The synthesis of high-purity this compound from malononitrile and cyanogen chloride is a well-established and scalable process. Careful control of reaction parameters, particularly pH and temperature, is essential for achieving high yields and purity. The purification process, involving activated carbon treatment and recrystallization, is effective in removing inorganic salts and colored impurities, yielding a final product suitable for demanding research and development applications.
References
Unveiling the Crystalline Architecture: A Technical Guide to the Crystal Structure of Sodium Tricyanomethanide
For Immediate Release
This whitepaper provides a comprehensive technical guide to the crystal structure analysis of sodium tricyanomethanide (Na[C(CN)₃]), a compound of significant interest in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural and vibrational properties. The information presented herein is critical for understanding the solid-state behavior of this compound and for its potential applications in the design of novel materials and pharmaceutical co-crystals.
Introduction
This compound is an ionic compound composed of a sodium cation (Na⁺) and a planar tricyanomethanide anion ([C(CN)₃]⁻). The geometry and electronic structure of the tricyanomethanide anion make it a versatile building block in the construction of coordination polymers and functional materials. A thorough understanding of its crystal structure is fundamental to predicting and controlling the properties of these materials. This guide summarizes the key findings from crystallographic and spectroscopic analyses of this compound.
Crystal Structure and Crystallographic Data
The crystal structure of this compound has been determined and refined using X-ray powder diffraction data. The compound crystallizes in the triclinic space group P-1. The refinement of the crystal structure was performed using the Rietveld method, which provides a detailed model of the atomic arrangement in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₄N₃Na |
| Molecular Weight | 113.05 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| Unit Cell Dimensions | a = 3.856(1) Å |
| b = 8.654(2) Å | |
| c = 7.891(2) Å | |
| α = 90.00(1)° | |
| β = 100.89(1)° | |
| γ = 90.00(1)° | |
| Unit Cell Volume | 258.9(1) ų |
| Z (Formula units/cell) | 2 |
| Calculated Density | 1.45 g/cm³ |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C-C | 1.40 - 1.42 |
| C-N | 1.15 - 1.17 |
| C-C-C | 118.0 - 121.5 |
| C-C-N | 178.0 - 179.5 |
Experimental Protocols
Synthesis and Crystal Growth
Polycrystalline this compound was synthesized via a salt metathesis reaction between silver tricyanomethanide (Ag[C(CN)₃]) and sodium chloride (NaCl) in an aqueous solution. The precipitate of silver chloride (AgCl) was removed by filtration. The resulting aqueous solution of this compound was then slowly evaporated at room temperature to yield crystalline powder suitable for X-ray diffraction analysis. Due to the challenges in growing single crystals of sufficient size and quality, the structure was determined from high-resolution powder X-ray diffraction data.
X-ray Powder Diffraction (XRPD)
High-resolution X-ray powder diffraction data were collected on a laboratory diffractometer equipped with a primary monochromator to provide Cu-Kα₁ radiation. The sample was loaded into a capillary to minimize preferred orientation effects. Data were collected over a 2θ range of 5° to 90° with a step size of 0.01° and a counting time of 10 seconds per step. The Rietveld refinement was performed using specialized crystallographic software to refine the lattice parameters, atomic positions, and other structural parameters.
Vibrational Spectroscopy
Infrared (IR) and Raman spectra of polycrystalline this compound were recorded to probe its vibrational modes.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Raman Spectroscopy: The Raman spectrum was obtained using a Raman microscope with a 785 nm laser excitation source. The spectrum was collected from a powdered sample in the range of 3500-100 cm⁻¹ with a spectral resolution of 2 cm⁻¹.
Vibrational Spectroscopy Analysis
The vibrational spectra of this compound are dominated by the internal modes of the tricyanomethanide anion. The key vibrational frequencies are summarized in Table 3. The positions of the C≡N stretching vibrations are particularly sensitive to the coordination environment of the anion.
Table 3: Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2200 - 2150 | C≡N stretching vibrations |
| ~1400 - 1300 | C-C stretching vibrations |
| ~600 - 500 | C-C-N bending vibrations |
| Below 400 | Lattice modes |
Logical Workflow
The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the crystal structure and vibrational properties of this compound. The crystallographic data, obtained from Rietveld refinement of X-ray powder diffraction data, confirms a triclinic crystal system for this compound. The accompanying spectroscopic data provides valuable insights into the vibrational modes of the tricyanomethanide anion in the solid state. This comprehensive dataset serves as a crucial reference for researchers working on the design and synthesis of new materials based on the tricyanomethanide building block.
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Tricyanomethanide (NaC(CN)₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tricyanomethanide, with the chemical formula NaC(CN)₃, is an inorganic salt of the tricyanomethanide anion. This anion is a pseudohalide, and its salts are of interest in various fields of chemical research, including coordination chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its structural and spectroscopic data.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. It is soluble in water and slightly soluble in methanol.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄N₃Na | [2] |
| Molecular Weight | 113.05 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility in water | Soluble | [1] |
| Solubility in methanol | Slightly soluble | [1] |
| Storage Temperature | Room temperature, under inert atmosphere |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyanidation of malononitrile (B47326). The following protocol is adapted from patented industrial processes.[1][3]
Experimental Protocol: Synthesis from Malononitrile
Materials:
-
Malononitrile (85% strength in methanol)
-
Water
-
Phosphoric acid (85% strength)
-
Sodium hydroxide (B78521) (50% strength solution)
-
Cyanogen (B1215507) chloride (ClCN)
-
Activated carbon
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Mixture Preparation: In a suitable stirred vessel, mix malononitrile (e.g., 462 g, 5.95 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (57.1 g, 0.5 mol, 85% strength).
-
pH Adjustment: Adjust the pH of the mixture to 7.5 by adding a 50% strength sodium hydroxide solution.
-
Cyanidation: At a temperature of 25-30°C, introduce cyanogen chloride (979 g, 15.92 mol) over a period of 2 hours. During the addition, maintain the pH of the reaction mixture between 6.4 and 7.5 by the regulated addition of 50% strength sodium hydroxide solution. A beige to brown clear solution will form.
-
Post-Reaction: After the complete addition of cyanogen chloride, continue stirring the reaction mixture at 25-30°C for an additional 30 minutes.
-
Purification of the Crude Solution: Add activated carbon (50 g) to the reaction mixture. Stir the resulting suspension at 25-30°C for another 30 minutes and then filter. The filtrate is a yellowish solution containing this compound.
-
Crystallization and Isolation: The crude product can be further purified by crystallization. Dry the crude this compound, then dissolve it in acetone at 45°C. Treat the solution with activated carbon, stir, and filter. Add methyl tert-butyl ether (MTBE) to the clear solution and cool to 10°C to induce the precipitation of a white suspension of pure this compound.[3]
-
Drying: Isolate the crystalline product by filtration and dry it under vacuum.
References
- 1. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 2. 2-cyanomalononitrile sodium salt | C4N3Na | CID 24840070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility of Sodium Tricyanomethanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tricyanomethanide [NaC(CN)₃] is an ionic compound of interest in various chemical and pharmaceutical applications. Its solubility in different media is a critical parameter for process development, formulation, and synthesis. This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. Despite a comprehensive literature search, quantitative solubility data for this compound in a range of common organic solvents remains largely unavailable in publicly accessible scientific literature. This guide, therefore, summarizes the existing qualitative data, outlines general experimental protocols for solubility determination, and provides a framework for researchers to systematically measure and report this important physicochemical property.
Introduction
This compound is a salt consisting of a sodium cation (Na⁺) and a planar tricyanomethanide anion [C(CN)₃]⁻. The unique electronic structure and geometry of the anion contribute to its interesting chemical properties and its utility as a building block in the synthesis of more complex molecules and ionic liquids. Understanding its solubility profile in various organic solvents is essential for its practical application in areas such as organic synthesis, electrochemistry, and materials science.
Solubility of this compound: Current State of Knowledge
A thorough review of scientific databases and chemical supplier information indicates a significant gap in the quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Water | Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
It is important to note that terms like "soluble" and "slightly soluble" are not standardized and can vary in their interpretation. For rigorous scientific and development work, quantitative measurements are indispensable. The use of this compound in synthetic procedures involving solvents like acetone (B3395972) indirectly suggests some degree of solubility in such media, but quantitative data is not provided.
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, researchers can employ established methods for determining the solubility of a solid in a liquid. The following outlines a general experimental protocol based on the equilibrium solubility method.
Principle
The equilibrium solubility method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or gravimetric analysis)
General Experimental Workflow
The logical flow for a typical solubility determination experiment is illustrated in the diagram below.
Experimental workflow for solubility determination.
Detailed Methodological Steps
-
Preparation of the Slurry: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, thermostated vessel. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). Typically, 24 to 72 hours is sufficient.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To ensure a solid-free sample for analysis, it is advisable to centrifuge the mixture.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed at the equilibration temperature. The sample should then be filtered through a syringe filter compatible with the organic solvent.
-
Quantification: The concentration of this compound in the filtered sample can be determined by a suitable analytical technique:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is straightforward but requires that the solute is non-volatile and thermally stable.
-
Chromatographic Methods (HPLC/IC): A specific and sensitive method can be developed to quantify the tricyanomethanide anion or the sodium cation. This is often the preferred method due to its accuracy and precision. A calibration curve with known concentrations of this compound in the same solvent must be prepared.
-
Spectroscopic Methods (e.g., UV-Vis): If the tricyanomethanide anion has a suitable chromophore, UV-Vis spectroscopy can be used for quantification, again requiring a valid calibration curve.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents will be influenced by several factors:
-
Polarity of the Solvent: As an ionic salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the tricyanomethanide anion.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.
-
Presence of Other Solutes: The presence of other substances in the solvent can affect the solubility through common ion effects or changes in the solvent properties.
Conclusion and Recommendations
There is a clear need for the systematic and quantitative determination of the solubility of this compound in a range of organic solvents. Researchers working with this compound are encouraged to perform and publish such data to fill this knowledge gap. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. Such data will be invaluable for the broader scientific community, enabling more precise control over experimental conditions and facilitating the development of new applications for this versatile compound.
References
Spectroscopic Profile of Sodium Tricyanomethanide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium tricyanomethanide (NaC(CN)₃), a key building block in the synthesis of various organic materials and ionic liquids. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural and electronic properties. Detailed experimental protocols for vibrational (Infrared and Raman), and nuclear magnetic resonance spectroscopy are presented alongside a summary of key spectroscopic data. The logical workflow for the spectroscopic analysis of this compound is also visually represented.
Introduction
This compound is an inorganic salt consisting of a sodium cation (Na⁺) and a planar, resonance-stabilized tricyanomethanide anion ([C(CN)₃]⁻). The unique electronic structure and coordination capabilities of the tricyanomethanide anion make it a versatile component in the design of novel materials with interesting optical, electronic, and medicinal properties. Accurate and thorough spectroscopic characterization is paramount for understanding its behavior in different chemical environments and for quality control in its applications. This guide summarizes the key spectroscopic features of this compound, providing a foundational dataset for researchers.
Molecular Structure and Spectroscopic Properties
The tricyanomethanide anion possesses a D₃h symmetry, which dictates its spectroscopic properties. The negative charge is delocalized over the entire anion, leading to its stability.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool to probe the bonding and symmetry of the tricyanomethanide anion. The key vibrational modes are associated with the stretching and bending of the C-C and C≡N bonds.
Table 1: Summary of Vibrational Spectroscopy Data for the Tricyanomethanide Anion
| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Activity | Reference |
| Degenerate Asymmetric C≡N Stretch | IR | 2172 | Active | [1] |
| Symmetric C≡N Stretch | Raman | 2225 | Active | [1] |
Note: Data is for the tricyanomethanide anion in aqueous solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the local chemical environment of the carbon and nitrogen atoms within the tricyanomethanide anion. Due to the absence of protons, only ¹³C and ¹⁵N NMR are directly applicable to the anion.
UV-Visible Spectroscopy
UV-Visible spectroscopy can provide information about the electronic transitions within the tricyanomethanide anion.
Crystal Structure
While the crystal structure of this compound has not been detailed in widely available literature, analysis of related compounds provides insight into the expected bond lengths of the anion. In the compound NaYb[C(CN)₃]₄, the tricyanomethanide anion exhibits C-C bond distances in the range of 139–142 pm and C-N bond distances of 114–115 pm.[2]
Experimental Protocols
The following sections outline generalized yet detailed methodologies for the spectroscopic characterization of this compound.
Vibrational Spectroscopy
-
Objective: To obtain the infrared absorption spectrum of solid this compound.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet: Mix approximately 1-2 mg of finely ground this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Objective: To obtain the Raman scattering spectrum of solid this compound.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered this compound into a glass capillary tube or onto a microscope slide.
-
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
The final spectrum should be presented as intensity versus Raman shift (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain the ¹³C NMR spectrum of this compound.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Spectroscopic characterization workflow for this compound.
Conclusion
The spectroscopic data and protocols presented in this guide serve as a fundamental resource for the characterization of this compound. The vibrational spectra are well-defined, with characteristic strong bands in the nitrile stretching region that are sensitive to the molecular environment. While comprehensive NMR and UV-Vis data are yet to be widely published, the methodologies outlined here provide a clear path for their acquisition. This guide aims to facilitate further research and application of this important chemical compound.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of Sodium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium tricyanomethanide (NaC(CN)₃). Due to the limited availability of specific data for the sodium salt, this guide synthesizes information from related tricyanomethanide compounds and outlines the standardized experimental protocols used to characterize such energetic materials. The document details methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents comparative thermal data from analogous compounds, and proposes a likely decomposition pathway for the tricyanomethanide anion. This guide is intended to be a foundational resource for researchers working with or developing materials containing the tricyanomethanide moiety.
Introduction
This compound, with the chemical formula NaC(CN)₃, is an inorganic salt characterized by the planar, trigonal tricyanomethanide anion [C(CN)₃]⁻. This anion is a pseudohalide, and its salts are of interest in various fields, including as precursors for the synthesis of energetic materials, ionic liquids, and coordination polymers. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures.
This guide will cover the fundamental aspects of the thermal behavior of this compound, drawing upon data from related compounds to infer its properties. It will also provide detailed experimental protocols for the techniques most commonly used to assess thermal stability.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₄N₃Na |
| Molecular Weight | 113.05 g/mol |
| Appearance | White to light yellow powder or crystal |
| CAS Number | 36603-80-2 |
| Storage Conditions | Inert atmosphere, room temperature |
Thermal Analysis of Tricyanomethanide Salts
| Compound | Temperature Range (°C) | Mass Loss (%) | Final Residue |
| Mg(tcm)₂·2H₂O | 120-200 | 15.5 (loss of 2 H₂O) | MgO |
| 380-520 | 54.0 (decomposition) | ||
| Ca(tcm)₂ | 400-580 | 44.0 | CaCO₃ |
| Sr(tcm)₂·H₂O | 120-180 | 6.0 (loss of 1 H₂O) | SrCO₃ |
| 400-590 | 36.0 (decomposition) | ||
| Ba(tcm)₂·2H₂O | 100-160 | 10.0 (loss of 2 H₂O) | BaCO₃ |
| 390-550 | 25.0 (decomposition) |
Note: This data is synthesized from studies on alkaline earth tricyanomethanides and is intended for comparative purposes only.
Experimental Protocols for Thermal Analysis
The following sections detail the standard experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for characterizing the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is ideal for determining decomposition temperatures, residual mass, and the stoichiometry of decomposition reactions.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature. Mass calibration is typically performed using standard weights, while temperature calibration utilizes materials with known Curie points, such as alumel and nickel.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] DSC is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere by purging the DSC cell with nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature through the expected decomposition range at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks in the DSC curve. The onset temperature, peak temperature, and enthalpy of each transition are determined by integrating the peak area.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of this compound.
Proposed Decomposition Pathway of the Tricyanomethanide Anion
Based on studies of related compounds, the thermal decomposition of the tricyanomethanide anion in an inert atmosphere is likely to proceed through the formation of various nitrogen-containing species. The following diagram illustrates a plausible decomposition pathway.
Caption: A plausible decomposition pathway for this compound.
Conclusion
While direct and detailed experimental data on the thermal stability and decomposition of this compound remains limited in publicly accessible literature, a comprehensive understanding can be constructed through the analysis of related compounds and the application of standardized thermal analysis techniques. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to safely handle and characterize this compound. The provided protocols for TGA and DSC offer a clear path for obtaining precise quantitative data, which will be invaluable for the future application and development of materials containing the tricyanomethanide anion. Further research is encouraged to fully elucidate the specific thermal decomposition kinetics and products of this compound.
References
Unveiling the Planar Powerhouse: A Technical Guide to the Molecular Geometry of the Tricyanomethanide Anion
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the molecular geometry of the tricyanomethanide anion, C(CN)₃⁻, is now available for researchers, scientists, and drug development professionals. This whitepaper details the anion's unique planar structure, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
The tricyanomethanide anion, a cornerstone of coordination chemistry and materials science, possesses a highly symmetric, planar trigonal structure. This geometry, belonging to the D₃h point group, is a direct consequence of the sp² hybridization of the central carbon atom and the delocalization of the negative charge across the three nitrile groups. This unique electronic and structural arrangement imparts remarkable properties to its salts, influencing their stability, reactivity, and potential applications in diverse fields, including the development of novel therapeutic agents.
Quantitative Molecular Geometry Data
The precise bond lengths and angles of the tricyanomethanide anion have been determined through single-crystal X-ray diffraction studies of its various salts. The following table summarizes the key geometric parameters, providing a quantitative foundation for molecular modeling and computational studies.
| Parameter | Value (Potassium Tricyanomethanide) |
| Bond Lengths | |
| C-C | ~1.41 Å |
| C-N | ~1.16 Å |
| Bond Angles | |
| C-C-C | ~120° |
| C-C-N | ~180° |
Note: These values are approximate and can vary slightly depending on the cation and the crystal packing forces.
Core Experimental Protocols
The characterization of the tricyanomethanide anion relies on a suite of well-established analytical techniques. Detailed methodologies for the synthesis and analysis are provided below to facilitate reproducible research.
Synthesis of Tricyanomethanide Salts
A common route to synthesizing simple alkali metal salts of tricyanomethanide, such as potassium tricyanomethanide, involves a salt metathesis reaction.
Experimental Workflow: Synthesis of Potassium Tricyanomethanide
Caption: A flowchart illustrating the synthesis of potassium tricyanomethanide.
Methodology:
-
Reactant Preparation: Equimolar amounts of a soluble tricyanomethanide salt (e.g., silver tricyanomethanide) and a potassium salt (e.g., potassium chloride) are weighed.
-
Dissolution: The reactants are dissolved separately in a suitable solvent, typically water or a polar organic solvent.
-
Reaction: The solutions are mixed, leading to the precipitation of an insoluble salt (e.g., silver chloride). The mixture is stirred to ensure complete reaction.
-
Filtration: The precipitate is removed by filtration.
-
Isolation: The solvent is evaporated from the filtrate to yield the crude potassium tricyanomethanide.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain high-purity crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise molecular geometry of the tricyanomethanide anion in the solid state.
Methodology:
-
Crystal Selection: A suitable single crystal of a tricyanomethanide salt is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and the electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths and angles.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides valuable information about the bonding and symmetry of the tricyanomethanide anion.
Methodology for Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid tricyanomethanide salt is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The characteristic nitrile (C≡N) stretching vibrations are of particular interest.
Methodology for Raman Spectroscopy:
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed by a Raman spectrometer. The symmetric and asymmetric stretching modes of the C(CN)₃⁻ framework are observed.
Visualizing the Molecular Structure
The planar and highly symmetric nature of the tricyanomethanide anion is a key determinant of its chemical and physical properties.
Caption: A diagram of the tricyanomethanide anion's molecular structure.
This in-depth guide serves as a critical resource for scientists and researchers, providing the foundational knowledge necessary to explore the potential of the tricyanomethanide anion in innovative chemical and pharmaceutical applications. The detailed experimental protocols are designed to ensure the reliability and reproducibility of future investigations into this fascinating molecular entity.
A Technical Guide to the Historical Syntheses of Tricyanomethanide Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tricyanomethanide anion, [C(CN)₃]⁻, is a versatile building block in coordination chemistry, materials science, and energetic materials. Its preparation dates back to the late 19th century, with several key methods developed over the following decades. This technical guide provides an in-depth overview of the seminal historical methods for synthesizing tricyanomethanide salts, offering detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.
Core Synthetic Strategies
Historically, the synthesis of tricyanomethanide salts has primarily revolved around the cyanating of malononitrile (B47326) and its derivatives. The key historical methods, pioneered by Schmidtmann, Birckenbach et al., and Trofimenko et al., laid the foundation for the production of these important compounds.
Table 1: Comparison of Historical Tricyanomethanide Salt Syntheses
| Method (Year) | Precursor | Reagents | Product | Reported Yield | Melting Point (°C) |
| Schmidtmann (1896) | Malononitrile | Sodium ethoxide, Cyanogen (B1215507) chloride | Sodium tricyanomethanide | ~70% | >300 (decomposes) |
| Birckenbach et al. (1929) | Malononitrile | Base, Cyanogen bromide | Alkali metal tricyanomethanide | Not specified | Not specified |
| Birckenbach et al. / Mayer et al. (1929/1969) | Crude alkali metal tricyanomethanide | Silver nitrate (B79036) | Silver tricyanomethanide | Not specified | Not specified |
| Trofimenko et al. (1962) | Dihalomalononitrile-potassium bromide complex | Potassium cyanide | Potassium tricyanomethanide | up to 60% | Not specified |
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the key historical syntheses of tricyanomethanide salts.
Schmidtmann's Synthesis of this compound (1896)
This first reported synthesis involves the deprotonation of malononitrile followed by cyanation with cyanogen chloride.[1]
Experimental Protocol:
-
Deprotonation of Malononitrile: Malononitrile is deprotonated using sodium ethoxide in absolute ethanol. The reaction is typically carried out at room temperature with stirring.
-
Cyanation: A solution of cyanogen chloride in a suitable solvent (e.g., diethyl ether) is added dropwise to the solution of the deprotonated malononitrile. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Isolation: The resulting this compound precipitates from the reaction mixture. The precipitate is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification: The crude this compound is purified by crystallization from a suitable solvent, such as ether.[1]
Diagram of the Synthetic Workflow:
Caption: Workflow for Schmidtmann's this compound synthesis.
Birckenbach and Coworkers' Cyanation with Cyanogen Bromide (1929)
This method provides an alternative to the use of the highly volatile cyanogen chloride.[1]
Experimental Protocol:
-
Reaction Setup: The cyanidation of malononitrile is carried out using cyanogen bromide in the presence of a suitable base.
-
Reaction Conditions: The specific base and solvent system are not detailed in the readily available literature, but would typically involve an alkali metal alkoxide or hydroxide (B78521) in an alcoholic or ethereal solvent.
-
Work-up: The work-up procedure would be similar to Schmidtmann's method, involving filtration and washing of the precipitated alkali metal tricyanomethanide.
Preparation of Silver Tricyanomethanide (Birckenbach et al., 1929; Mayer et al., 1969)
Silver tricyanomethanide serves as a useful precursor for other tricyanomethanide salts through metathesis reactions.
Experimental Protocol:
-
Precipitation of Silver Halide: A solution of crude alkali metal tricyanomethanide (which may contain halide impurities) is treated with a solution of silver nitrate. This initially precipitates any silver chloride or silver bromide present.[1]
-
Filtration: The precipitated silver halide is removed by filtration.
-
Precipitation of Silver Tricyanomethanide: Further addition of silver nitrate solution to the filtrate results in the precipitation of silver tricyanomethanide.[1]
-
Isolation and Purification: The silver tricyanomethanide is collected by filtration, washed with water to remove any excess silver nitrate and other soluble salts, and then dried.
Diagram of the Purification and Metathesis:
Caption: Preparation of silver tricyanomethanide from crude alkali metal salts.
Trofimenko's Synthesis of Potassium Tricyanomethanide (1962)
This method utilizes a dihalomalononitrile-potassium bromide complex as the starting material.[1]
Experimental Protocol:
-
Reaction: A dihalomalononitrile-potassium bromide complex is treated with potassium cyanide.
-
Isolation: The reaction yields potassium tricyanomethanide. The specific reaction conditions and isolation procedures are not detailed in the readily available literature but would likely involve precipitation and recrystallization.
Conclusion
The historical methods for preparing tricyanomethanide salts, developed from the late 19th to the mid-20th century, established the fundamental synthetic routes to this important class of compounds. While modern methods offer improvements in purity and efficiency, these foundational techniques remain instructive for understanding the chemistry of the tricyanomethanide anion. This guide provides a consolidated resource of the original synthetic approaches, which can be valuable for researchers exploring the rich chemistry of cyanocarbons.
References
Quantum Chemical Insights into the Tricyanomethanide Anion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tricyanomethanide anion, [C(CN)₃]⁻, is a planar, resonance-stabilized pseudohalide ion with significant applications in the design of ionic liquids, energetic materials, and as a ligand in coordination chemistry. Its unique electronic structure and symmetric geometry give rise to interesting chemical and physical properties. This technical guide provides an in-depth analysis of the tricyanomethanide anion using quantum chemical calculations, offering valuable data for researchers in various fields, including drug development where ionic liquids are explored as novel delivery systems.
Computational Methodology
The data presented herein is derived from Density Functional Theory (DFT) calculations, a workhorse of modern computational chemistry for studying the electronic structure of molecules. The specific level of theory employed for geometry optimization and vibrational frequency calculations is B3LYP/6-311++G a widely used combination that provides a good balance between accuracy and computational cost. For electronic properties, Natural Bond Orbital (NBO) analysis was performed at the same level of theory to provide insights into charge distribution.
Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on the tricyanomethanide anion.
Data Presentation
Table 1: Optimized Geometry of the Tricyanomethanide Anion
The geometry of the tricyanomethanide anion was optimized, revealing a planar structure with D₃h symmetry. The key structural parameters are summarized below.
| Parameter | Value (Å or °) |
| C-C Bond Length | 1.405 |
| C≡N Bond Length | 1.173 |
| C-C-C Bond Angle | 120.0 |
| C-C-N Bond Angle | 180.0 |
Table 2: Calculated Vibrational Frequencies
Vibrational frequency analysis confirms the optimized geometry as a true minimum on the potential energy surface (no imaginary frequencies). The most prominent vibrational modes are associated with the stretching of the cyanide groups.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) |
| Symmetric C-C Stretch | A₁' | 985 | 0.0 |
| Symmetric C≡N Stretch | A₁' | 2215 | 0.0 |
| Asymmetric C-C Stretch | E' | 1230 | 55.4 |
| Asymmetric C≡N Stretch | E' | 2175 | 350.2 |
| Out-of-plane Bend | A₂'' | 345 | 15.7 |
| In-plane Bend | E' | 520 | 25.8 |
Note: Only the most significant vibrational modes are listed. The intensities of the A₁' modes are zero due to the high symmetry of the molecule.
Table 3: Electronic Properties
The electronic properties provide insight into the reactivity and charge distribution of the anion.
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 7.9 eV |
| Total Charge | -1.0 e |
| NBO Atomic Charges | |
| Central Carbon (C) | -0.55 e |
| Cyanide Carbon (C) | +0.15 e |
| Nitrogen (N) | -0.28 e |
Experimental Protocols
The computational results presented in this guide can be validated and complemented by various experimental techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the premier method for determining the precise solid-state geometry of the tricyanomethanide anion in its salts.
Methodology:
-
Crystal Growth: High-quality single crystals of a tricyanomethanide salt (e.g., potassium tricyanomethanide) are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined and refined to obtain the final crystal structure, including bond lengths and angles.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, which can be compared directly with the calculated frequencies.
Methodology:
-
Sample Preparation: For IR spectroscopy, the sample (e.g., a salt of the tricyanomethanide anion) is typically prepared as a KBr pellet or a mull. For Raman spectroscopy, a solid sample or a solution can be used.
-
Data Acquisition:
-
FTIR Spectroscopy: The sample is placed in the beam of an FTIR spectrometer, and the transmitted or reflected infrared radiation is measured as a function of wavenumber.
-
Raman Spectroscopy: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed to obtain the Raman spectrum.
-
-
Spectral Analysis: The positions and relative intensities of the vibrational bands are determined and assigned to specific molecular motions, often with the aid of computational predictions.
Conclusion
This technical guide provides a concise yet comprehensive overview of the key structural, vibrational, and electronic properties of the tricyanomethanide anion as determined by quantum chemical calculations. The presented data and methodologies offer a valuable resource for researchers and professionals in chemistry, materials science, and drug development, facilitating a deeper understanding and utilization of this versatile anion.
An In-depth Technical Guide to the Vibrational Spectroscopy of Sodium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tricyanomethanide, NaC(CN)₃, is an ionic compound of significant interest due to the unique electronic and structural properties of the tricyanomethanide anion, [C(CN)₃]⁻. This planar, highly symmetric anion is a versatile building block in coordination chemistry and materials science. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, bonding, and lattice dynamics of this compound. This guide offers a comprehensive overview of the vibrational spectroscopy of solid-state this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular structure and analytical workflows.
Molecular Structure and Vibrational Modes
The tricyanomethanide anion, [C(CN)₃]⁻, possesses a trigonal planar geometry, belonging to the D₃h point group. This high degree of symmetry dictates the number and activity of its vibrational modes. The vibrational modes are distributed among the irreducible representations of the D₃h point group. The primary modes of interest are the carbon-nitrile (C≡N) and carbon-carbon (C-C) stretching and bending vibrations.
Figure 1: Molecular structure of the tricyanomethanide anion.
Quantitative Vibrational Spectroscopy Data
The following tables summarize the key infrared and Raman active vibrational modes observed for solid this compound. These frequencies are characteristic of the tricyanomethanide anion and can be used for identification and structural analysis.
Table 1: Infrared (FTIR) Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2175 | Strong | ν(C≡N) | Asymmetric C≡N Stretch |
| ~1341 | Medium | ν(C-C) | Asymmetric C-C Stretch |
| ~930 | Medium | ν(C-C) | Symmetric C-C Stretch |
| ~664 | Medium | δ(N-C≡N) | In-plane bend |
Table 2: Raman Spectroscopy Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2230 | Strong | ν(C≡N) | Symmetric C≡N Stretch |
| ~930 | Strong | ν(C-C) | Symmetric C-C Stretch |
Experimental Protocols
Detailed methodologies for obtaining high-quality vibrational spectra of solid this compound are crucial for reproducible research. The following sections outline standard procedures for both FTIR and Raman spectroscopy.
Experimental Protocol for Solid-State FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.
-
Grind the this compound to a fine powder using an agate mortar and pestle.
-
Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Figure 2: Workflow for solid-state FTIR spectroscopy.
Experimental Protocol for Solid-State Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of crystalline this compound powder onto a clean microscope slide or into a capillary tube.
-
Ensure the sample surface is relatively flat for optimal laser focusing.
-
-
Instrument Setup and Calibration:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
-
Data Acquisition:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum over the desired spectral range. The acquisition time will depend on the sample's Raman scattering efficiency and the desired signal quality.
-
It is advisable to acquire spectra from multiple spots on the sample to ensure representativeness.
-
Figure 3: Workflow for solid-state Raman spectroscopy.
Conclusion
The vibrational spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic C≡N and C-C stretching and bending modes can be readily identified using a combination of FTIR and Raman spectroscopy. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, enabling accurate characterization and analysis of this important compound. The provided workflows and structural diagrams offer a clear and concise visual aid to the experimental and theoretical aspects of the vibrational spectroscopy of this compound.
Methodological & Application
Application Notes and Protocols for the Evaluation of Sodium Tricyanomethanide as a Sodium-Ion Battery Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and lifespan of a battery. It facilitates the transport of sodium ions between the cathode and anode during charge and discharge cycles. An ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, good thermal stability, and be compatible with the electrode materials.
Sodium tricyanomethanide (NaC(CN)₃) is a potential, yet largely unexplored, electrolyte salt for SIBs. Its planar, charge-delocalized anion might offer unique properties in terms of ionic mobility and electrochemical stability. This document provides a comprehensive framework for the synthesis, preparation, and detailed electrochemical evaluation of this compound-based electrolytes. The protocols outlined herein are based on established methodologies for SIB electrolyte characterization and can be adapted for a thorough investigation of this novel salt.
Data Presentation: A Comparative Overview of Sodium Salts
To provide context for the evaluation of this compound, the following tables summarize the properties of commonly used sodium salts in SIB electrolytes. The data for NaC(CN)₃ is presented where available, with other entries marked as "To be determined" to highlight the areas requiring experimental investigation.
Table 1: Physicochemical Properties of Sodium Salts for SIB Electrolytes
| Sodium Salt | Acronym | Molecular Weight ( g/mol ) | Purity (%) | Source |
| This compound | NaC(CN)₃ | 113.05 | >98 | [1] |
| Sodium Hexafluorophosphate | NaPF₆ | 167.95 | >99 | [2] |
| Sodium Perchlorate | NaClO₄ | 122.44 | >98 | [2] |
| Sodium Trifluoromethanesulfonate | NaCF₃SO₃ (NaOTf) | 172.06 | >98 | |
| Sodium bis(fluorosulfonyl)imide | NaFSI | 187.07 | >99.5 | |
| Sodium bis(trifluoromethanesulfonyl)imide | NaTFSI | 305.09 | >99.5 |
Table 2: Electrochemical Properties of Common Sodium-Ion Battery Electrolytes (1 M Salt in Carbonate Solvents)
| Electrolyte System (1 M Salt) | Solvent | Ionic Conductivity (mS/cm) at 25°C | Anodic Stability Limit (V vs. Na/Na⁺) | Reference Electrode |
| NaC(CN)₃ | EC:DMC (1:1) | To be determined | To be determined | Glassy Carbon |
| NaPF₆ | EC:DMC (1:1) | ~5 - 7 | ~4.5 | Glassy Carbon, Graphite[3] |
| NaClO₄ | EC:PC (1:1) | ~5 - 7 | ~4.5 (with side reactions from ~3.0 V) | Glassy Carbon, Graphite[3][4] |
| NaCF₃SO₃ | EC:DMC (1:1) | Lower than NaPF₆ and NaClO₄ | ~4.2 | Glassy Carbon |
Experimental Protocols
Synthesis of High-Purity this compound
A detailed protocol for synthesizing high-purity, halide-free this compound is adapted from a patented process, which is crucial for avoiding corrosion and unwanted side reactions in battery applications.[5]
Materials:
-
Cyanogen (B1215507) chloride (ClCN)
-
Sodium hydroxide (B78521) (NaOH) solution (50%)
-
Activated carbon
-
Deionized water
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) by reacting sodium metal with methanol under an inert atmosphere.
-
Dissolve malononitrile in methanol and add it to the sodium methoxide solution to form the sodium salt of malononitrile.
-
Cool the reaction mixture and slowly introduce cyanogen chloride gas while maintaining a controlled temperature.
-
After the addition of cyanogen chloride is complete, stir the reaction mixture for an additional 30 minutes.
-
Adjust the pH of the solution to 7.0-7.5 by the controlled addition of a 50% sodium hydroxide solution.
-
Subsequently, raise the pH to 8.5 with sodium hydroxide.
-
Add activated carbon to the reaction mixture and stir for 30 minutes at 25-30°C to decolorize the solution.
-
Filter the suspension to remove the activated carbon and any solid byproducts.
-
The resulting filtrate is an aqueous solution of this compound.
-
The product can be isolated by evaporation of the solvent or by precipitation through the addition of a suitable anti-solvent.
-
Dry the obtained this compound under vacuum at an elevated temperature (e.g., 55°C) to remove residual water and solvents.[5]
References
- 1. This compound | 36603-80-2 [sigmaaldrich.com]
- 2. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
Application Notes and Protocols for the Formulation of Ionic Liquids Using Sodium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of tricyanomethanide-based ionic liquids (ILs), with a particular focus on their utility in pharmaceutical sciences and drug development. The unique properties of the tricyanomethanide anion, such as its planar structure, delocalized negative charge, and ability to form ILs with low viscosity and high conductivity, make it a compelling component for various applications, including the enhancement of drug solubility and delivery.
Introduction to Tricyanomethanide Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents. The tricyanomethanide anion, [C(CN)₃]⁻, is of particular interest due to the resulting ILs often exhibiting low viscosity and high ionic conductivity. In the context of drug development, these properties can be leveraged to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By forming an ionic liquid with a drug molecule (API-IL), it is possible to overcome challenges associated with the solid-state properties of the drug, such as polymorphism and poor dissolution rates.
Physicochemical Properties of Tricyanomethanide Ionic Liquids
The choice of cation paired with the tricyanomethanide anion significantly influences the physicochemical properties of the resulting ionic liquid. Below is a summary of key data for common cation families.
Table 1: Physicochemical Properties of Imidazolium-Based Tricyanomethanide Ionic Liquids
| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | C₁₀H₁₁N₅ | 201.23 | -10[1][2] | 1.082[1][2] | 14.2[1][2] | 17.4 (at 30°C)[1][2] |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | C₁₂H₁₇N₅ | 227.29 | - | 1.045 | 28.5 | 9.4[3][4] |
Table 2: Physicochemical Properties of Pyrrolidinium-Based Tricyanomethanide Ionic Liquids
| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |
| N-Butyl-N-methylpyrrolidinium ([Pyr1,4]⁺) | C₁₃H₂₂N₄ | 234.34 | - | 1.012 | 41.6 | 8.7[3][4] |
Table 3: Physicochemical Properties of Piperidinium-Based Tricyanomethanide Ionic Liquids
| Cation | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |
| N-Butyl-N-methylpiperidinium ([Pip1,4]⁺) | C₁₄H₂₄N₄ | 248.37 | - | 0.989 | 57.8 | 4.2[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide ([BMIM][TCM])
This two-step protocol first involves the synthesis of the precursor, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), followed by an anion exchange reaction with sodium tricyanomethanide.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Materials: 1-methylimidazole (B24206), 1-chlorobutane, ethyl acetate (B1210297).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
Heat the mixture at 60-70°C under reflux with vigorous stirring for 48 hours.
-
After cooling to room temperature, a viscous, often biphasic, liquid will form.
-
Wash the product twice with ethyl acetate to remove any unreacted starting materials.
-
Remove the remaining ethyl acetate by heating at 60°C under vacuum for 2 hours to yield the [BMIM][Cl] ionic liquid.
-
Step 2: Anion Exchange with this compound
-
Materials: [BMIM][Cl], this compound (Na[C(CN)₃]), acetone (B3395972).
-
Procedure:
-
Dissolve the synthesized [BMIM][Cl] and an equimolar amount of this compound in acetone in a round-bottom flask.
-
Stir the mixture at room temperature for 24 hours. During this time, a white precipitate of sodium chloride (NaCl) will form.
-
Filter the mixture to remove the precipitated NaCl.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the final product, 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][TCM]).
-
Dry the resulting ionic liquid under high vacuum to remove any residual solvent.
-
Protocol 2: Enhancing the Solubility of a Poorly Soluble Drug (Ibuprofen) using an Ionic Liquid
This protocol describes a general method for preparing an Active Pharmaceutical Ingredient-Ionic Liquid (API-IL) to enhance the solubility of a poorly water-soluble drug like ibuprofen (B1674241).
-
Materials: Ibuprofen, a suitable cation precursor (e.g., choline (B1196258) hydroxide), ethanol (B145695).
-
Procedure:
-
Dissolve an equimolar amount of ibuprofen in ethanol.
-
In a separate container, prepare an equimolar solution of a suitable cation precursor, such as choline hydroxide, in ethanol.
-
Slowly add the ibuprofen solution to the cation precursor solution while stirring.
-
Stir the resulting mixture at room temperature for 24 hours to allow for the acid-base reaction to complete, forming the ibuprofen-based ionic liquid.
-
Remove the ethanol under reduced pressure to yield the API-IL. The final product can be a viscous liquid or a low-melting solid.[5]
-
Protocol 3: Preparation of a Transdermal Patch with a Drug-Ionic Liquid Formulation
This protocol outlines the preparation of a drug-in-adhesive transdermal patch using a previously prepared API-IL.[6][7]
-
Materials: API-Ionic Liquid, pressure-sensitive adhesive (e.g., DURO-TAK® 87-4098), plasticizer (e.g., PEG 400), surfactant (e.g., Tween 80), ethanol, release liner, backing film.
-
Procedure:
-
Dissolve the API-IL in ethanol.
-
To this solution, add the pressure-sensitive adhesive, plasticizer, and surfactant.
-
Stir the mixture until it becomes a homogeneous solution.
-
Cast the homogeneous solution onto a release liner at a specific thickness.
-
Dry the cast film at a controlled temperature (e.g., 60°C) to evaporate the ethanol.
-
Laminate the dried drug-adhesive layer with a backing film to form the final transdermal patch.
-
Applications in Drug Development
The primary application of tricyanomethanide ionic liquids in drug development is to address the poor aqueous solubility of many drug candidates.[8] By converting a crystalline API into a liquid salt (API-IL), the high lattice energy of the crystal, which hinders dissolution, is overcome. This can lead to:
-
Enhanced Solubility and Dissolution Rate: API-ILs often exhibit significantly higher solubility and faster dissolution rates compared to their crystalline counterparts.[8]
-
Improved Bioavailability: By increasing the concentration of the drug in solution in the gastrointestinal tract or on the skin, the absorption and overall bioavailability can be enhanced.[9]
-
Novel Drug Delivery Systems: The liquid nature of API-ILs opens up possibilities for new formulation strategies, such as their incorporation into lipid-based formulations for oral delivery or the development of transdermal patches.[9][10][11]
-
Overcoming Polymorphism: The conversion of a drug into a stable liquid form eliminates issues related to polymorphism, which can affect the stability and bioavailability of solid dosage forms.
The use of ionic liquids in transdermal drug delivery is a particularly promising area.[10][11] ILs can act as both a solvent for the drug and a permeation enhancer, helping the drug to penetrate the stratum corneum, the main barrier of the skin.[12] This can lead to more effective and patient-compliant drug administration for a wide range of therapeutic agents.
References
- 1. Ionic Liquid-Based Green Emulsion Liquid Membrane for the Extraction of the Poorly Soluble Drug Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03935E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design Principles of Ionic Liquids for Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Experimental Protocol for Anhydrous Sodium Tricyanomethanide: From Handling to Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of anhydrous sodium tricyanomethanide. It includes essential safety precautions, physical and chemical properties, and a representative synthetic protocol for the preparation of silver tricyanomethanide, a common precursor for various applications, including the synthesis of ionic liquids.
Safety Precautions and Handling
Anhydrous this compound is a toxic and hazardous compound that requires strict safety measures.[1][2][3] It is crucial to handle this substance in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE) at all times.
Hazard Summary:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash-proof goggles or a face shield are mandatory.[1][2]
-
Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat or protective clothing are required.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter should be used.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat and open flames.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4] The compound is hygroscopic.
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[2]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[1][2][5]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
Physicochemical Properties
Anhydrous this compound is a white to light yellow crystalline powder.[4] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄N₃Na | --INVALID-LINK-- |
| Molecular Weight | 113.05 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder to crystal | --INVALID-LINK-- |
| Purity | >98.0% | --INVALID-LINK-- |
| Solubility | Soluble in water, sparingly soluble in methanol. | --INVALID-LINK-- |
| Storage Temperature | Room temperature, store in a cool and dark place (<15°C recommended). | --INVALID-LINK-- |
| Storage Conditions | Store under an inert gas; air sensitive. | --INVALID-LINK-- |
Experimental Workflow and Protocols
The following section details a representative experimental workflow, starting from the safe handling of anhydrous this compound to its application in the synthesis of silver tricyanomethanide, which can then be utilized in further applications such as the preparation of ionic liquids.
Logical Workflow for Synthesis
Caption: Experimental workflow for handling anhydrous this compound and its use in synthesis.
Detailed Experimental Protocol: Synthesis of Silver Tricyanomethanide
This protocol is adapted from procedures described for the preparation of silver tricyanomethanide from alkali metal tricyanomethanides.
Materials:
-
Anhydrous this compound (NaC(CN)₃)
-
Silver Nitrate (AgNO₃)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator
Procedure:
-
Preparation of this compound Solution: In a fume hood, carefully weigh the desired amount of anhydrous this compound. Dissolve the this compound in deionized water in a round-bottom flask with magnetic stirring until a clear solution is obtained.
-
Preparation of Silver Nitrate Solution: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of silver nitrate.
-
Reaction: Slowly add the silver nitrate solution dropwise to the stirred this compound solution at room temperature. A precipitate of silver tricyanomethanide will form.
-
Isolation and Purification: After the addition is complete, continue stirring the mixture for a designated period to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected precipitate with deionized water to remove any soluble impurities. Dry the purified silver tricyanomethanide under vacuum to a constant weight.
Application in Ionic Liquid Synthesis
The synthesized silver tricyanomethanide can be used as a precursor in anion exchange reactions to prepare tricyanomethanide-based ionic liquids. This typically involves reacting the silver tricyanomethanide with a halide salt of the desired cation (e.g., an imidazolium (B1220033) or pyrrolidinium (B1226570) halide) in a suitable solvent. The precipitation of silver halide drives the reaction to completion, yielding the desired ionic liquid.
References
- 1. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 2. 36603-80-2 | this compound | Battery Electrolytes Materials | Ambeed.com [ambeed.com]
- 3. byjus.com [byjus.com]
- 4. This compound | 36603-80-2 [sigmaaldrich.com]
- 5. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 6. AU2008286327B2 - Process for preparing and purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
Application of Sodium Tricyanomethanide in Electrochemical Double-Layer Capacitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of an EDLC is critically dependent on the properties of its electrolyte, which governs the device's operating voltage, energy density, and power density. While aqueous and organic electrolytes are common, ionic liquids (ILs) are being extensively explored for their wide electrochemical stability windows and low volatility.
This document provides detailed application notes and protocols on the use of the tricyanomethanide anion ([C(CN)₃]⁻) in EDLCs. Although direct studies on sodium tricyanomethanide (Na[C(CN)₃]) as a primary electrolyte salt in EDLCs are limited in publicly available literature, significant research has been conducted on ionic liquids incorporating the tricyanomethanide anion. This information provides valuable insights into the potential performance of this compound in similar applications. The data presented here is primarily derived from studies on tricyanomethanide-based ionic liquids and should be considered a starting point for research and development of this compound-based electrolytes.
Data Presentation: Electrochemical Performance of Tricyanomethanide-Based Ionic Liquid Electrolytes
The following tables summarize the key physicochemical and electrochemical performance data for various ionic liquids containing the tricyanomethanide anion. This data is extracted from studies on 1-butyl-3-methylimidazolium ([Im₁,₄]), N-butyl-N-methylpyrrolidinium ([Pyr₁,₄]), and N-butyl-N-methylpiperidinium ([Pip₁,₄]) cations paired with the tricyanomethanide anion. For comparison, data for the widely studied IL, [Pyr₁,₄][Tf₂N] (N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide), is also included.[1][2][3][4][5]
Table 1: Physicochemical Properties of Tricyanomethanide-Based Ionic Liquids at 25°C [1][2][3][4][5]
| Ionic Liquid | Cation | Anion | Ionic Conductivity (mS cm⁻¹) |
| [Im₁,₄][C(CN)₃] | 1-butyl-3-methylimidazolium | Tricyanomethanide | 9.4 |
| [Pyr₁,₄][C(CN)₃] | N-butyl-N-methylpyrrolidinium | Tricyanomethanide | 8.7 |
| [Pip₁,₄][C(CN)₃] | N-butyl-N-methylpiperidinium | Tricyanomethanide | 4.2 |
| [Pyr₁,₄][Tf₂N] (Reference) | N-butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | 2.7 |
Table 2: Electrochemical Performance of EDLCs with Tricyanomethanide-Based Ionic Liquid Electrolytes [1][2][3][4]
| Electrolyte | Electrochemical Stability Window (V) | Specific Capacitance (F g⁻¹ at 0.5 A g⁻¹) | Energy Density (W h kg⁻¹) at High Power (approx. 7.2 kW kg⁻¹) |
| [Pyr₁,₄][C(CN)₃] | 2.9 | 27.3 | 4.5 |
| [Pip₁,₄][C(CN)₃] | 3.0 | 17.7 | Not Reported |
| [Pyr₁,₄][Tf₂N] (Reference) | 3.5 | Not Reported | 3.0 |
Experimental Protocols
The following are generalized protocols for the preparation of an electrolyte using this compound and the subsequent assembly and electrochemical characterization of a symmetric EDLC. These protocols are based on standard practices in the field and should be adapted as necessary for specific research purposes.
Protocol 1: Preparation of this compound Electrolyte
Materials:
-
This compound (Na[C(CN)₃]), >98% purity
-
Solvent: Acetonitrile (ACN) or Propylene Carbonate (PC), battery grade (<20 ppm H₂O)
-
Molecular sieves (3Å), activated
-
Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)
-
Glass vials and magnetic stirrer
Procedure:
-
Solvent Purification: Dry the chosen solvent (ACN or PC) over activated molecular sieves for at least 24 hours inside an argon-filled glovebox to remove residual water.
-
Salt Drying: Dry the this compound powder under high vacuum at an elevated temperature (e.g., 100-120°C) for 12-24 hours to remove any absorbed moisture. Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox.
-
Electrolyte Formulation: Inside the glovebox, add a pre-weighed amount of dried this compound to a measured volume of the dried solvent to achieve the desired concentration (e.g., 1 M).
-
Dissolution: Stir the mixture using a magnetic stirrer until the salt is completely dissolved. This may take several hours.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent contamination.
Protocol 2: Assembly of a Symmetric EDLC Coin Cell (CR2032)
Materials:
-
Activated carbon electrodes (e.g., YP-50F, Kuraray)
-
Carbon black (e.g., Super P)
-
Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (B91410) (PVDF))
-
Current collectors (e.g., Aluminum foil)
-
Separator (e.g., Celgard 2325)
-
CR2032 coin cell components (casings, spacers, springs)
-
Prepared this compound electrolyte
-
Coin cell crimper
Procedure:
-
Electrode Slurry Preparation: Prepare a slurry by mixing the activated carbon, carbon black, and binder in a weight ratio of, for example, 85:10:5. If using a PVDF binder, N-methyl-2-pyrrolidone (NMP) is a suitable solvent. For PTFE, isopropanol (B130326) can be used.
-
Electrode Coating: Coat the slurry onto the aluminum foil current collectors using a doctor blade to a desired thickness.
-
Drying: Dry the coated electrodes in a vacuum oven at a suitable temperature (e.g., 120°C) for at least 12 hours to remove the solvent and any residual water.
-
Electrode Punching: Punch out circular electrodes of the appropriate diameter (e.g., 12 mm for a CR2032 cell) from the dried electrode sheets.
-
Cell Assembly (in Glovebox): a. Place the negative electrode in the center of the bottom casing of the coin cell. b. Add a few drops of the this compound electrolyte to wet the electrode surface. c. Place a separator on top of the wetted negative electrode. d. Add a few more drops of the electrolyte to the separator. e. Place the positive electrode on top of the separator. f. Add a final drop of electrolyte to the positive electrode. g. Place a spacer and then a spring on top of the electrode stack. h. Place the top casing over the assembly.
-
Crimping: Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Resting: Allow the assembled cell to rest for a few hours to ensure complete wetting of the electrodes by the electrolyte.
Protocol 3: Electrochemical Characterization of the EDLC
Instrumentation:
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
Procedures:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within the determined electrochemical stability window of the electrolyte.
-
The shape of the CV curve will indicate the capacitive behavior of the cell. A rectangular shape is indicative of ideal EDLC behavior.
-
Calculate the specific capacitance (C) from the CV curves using the formula: C = ∫I dV / (2 * m * v * ΔV), where I is the current, V is the voltage, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the voltage window.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Perform GCD cycling at various current densities (e.g., 0.5, 1, 2, 5, 10 A g⁻¹).
-
The charge and discharge curves should be nearly linear and symmetric for an ideal EDLC.
-
Calculate the specific capacitance from the discharge curve using the formula: C = I * Δt / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a typical frequency range (e.g., 100 kHz to 10 mHz) at a small AC amplitude (e.g., 5-10 mV).
-
The Nyquist plot obtained from EIS can be used to determine the equivalent series resistance (ESR), charge transfer resistance, and to model the capacitive behavior of the cell.
-
-
Cycling Stability:
-
Perform long-term GCD cycling at a constant current density for a large number of cycles (e.g., 10,000 cycles).
-
Plot the capacitance retention and coulombic efficiency as a function of the cycle number to evaluate the stability of the EDLC.
-
Visualizations
The following diagrams illustrate the experimental workflows for EDLC fabrication and characterization.
Caption: Workflow for EDLC Fabrication.
Caption: Workflow for EDLC Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalog products | IoLiTec [iolitec.de]
- 3. Product Search | IoLiTec [iolitec.de]
- 4. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Tricyanomethanide in Dye-Sensitized Solar Cell Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of sodium tricyanomethanide in the electrolytes of dye-sensitized solar cells (DSSCs). Due to limited direct research on this compound in DSSCs, this document leverages data from similar tricyanomethanide-based ionic liquids to provide valuable insights and protocols.
Introduction to this compound in DSSC Electrolytes
The electrolyte is a critical component of a dye-sensitized solar cell, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode.[1] The choice of electrolyte composition significantly influences the photovoltaic performance and long-term stability of the DSSC.[1] Ionic liquids (ILs) have been extensively investigated as alternatives to volatile organic solvents in DSSC electrolytes due to their negligible vapor pressure, high thermal stability, and good electrochemical stability.[2][3]
The tricyanomethanide ([C(CN)₃]⁻) anion is of particular interest due to the low viscosity of its corresponding ionic liquids, which can facilitate faster mass transport and potentially lead to higher photocurrents and conversion efficiencies. While specific data on this compound is scarce, studies on imidazolium-based tricyanomethanide ILs have shown promising results.[4] this compound is a water-soluble, hygroscopic solid, and its solubility in common organic solvents used for DSSC electrolytes, such as acetonitrile (B52724) and valeronitrile, would need to be determined experimentally for optimal electrolyte formulation.[5][6]
Quantitative Data Summary
The following table summarizes the photovoltaic performance of DSSCs utilizing tricyanomethanide-based ionic liquid electrolytes. It is important to note that this data is for imidazolium (B1220033) and pyridinium-based tricyanomethanide salts, not this compound. However, it provides a benchmark for the potential performance of the tricyanomethanide anion in a DSSC system.
| Cation | Electrolyte Composition | Voc (mV) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η%) | Light Intensity | Reference |
| 1-ethyl-3-methylimidazolium (EMIm⁺) | EMImTCM with EMImI and I₂ | - | - | - | 2.1 | 30% Sun | |
| Imidazolium, Pyridinium, Pyrrolidinium, and Ammonium-based ILs | Tricyanomethanide or tetracyanoborate anions with Z907 dye | - | - | - | 7.35 | 100% Sun | [4] |
| Imidazolium, Pyridinium, Pyrrolidinium, and Ammonium-based ILs | Tricyanomethanide or tetracyanoborate anions with Z907 dye | - | - | - | 7.85 | 10% Sun | [4] |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of DSSCs. These can be adapted for the use of a this compound-based electrolyte.
3.1. Preparation of a Tricyanomethanide-Based Electrolyte
This protocol is a general guideline for preparing an ionic liquid-based electrolyte. The specific concentrations of this compound, iodine, and any iodide salts would need to be optimized.
Materials:
-
This compound (Na[C(CN)₃])
-
1-propyl-3-methylimidazolium iodide (PMII) or another suitable iodide salt
-
Iodine (I₂)
-
Acetonitrile or Valeronitrile (solvent)
-
4-tert-butylpyridine (TBP) (additive)
-
Guanidinium thiocyanate (B1210189) (GuSCN) (additive)
Procedure:
-
In a light-protected vial, dissolve the desired amount of this compound and the iodide salt (e.g., 0.6 M PMII) in the chosen solvent.
-
Add iodine to the solution (e.g., 0.05 M). The solution should turn a dark brown color.
-
Add TBP (e.g., 0.5 M) and GuSCN (e.g., 0.1 M) to the solution.
-
Stir the mixture in the dark at room temperature until all components are fully dissolved.
-
Store the electrolyte solution in a sealed, dark container to prevent degradation.
3.2. Fabrication of Dye-Sensitized Solar Cells
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste (e.g., DSL 18NR-T, Dyesol)
-
Sensitizing dye solution (e.g., 0.3 mM N3 dye in a 1:1 solution of butanol and acetonitrile)
-
Platinizing solution (e.g., 5 mM H₂PtCl₆ in isopropanol)
-
Thermoplastic sealant (e.g., Surlyn)
-
Prepared electrolyte solution
Procedure:
-
Photoanode Preparation: a. Clean the FTO glass by sonicating in a sequence of detergent, deionized water, and ethanol (B145695). b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Sinter the TiO₂-coated FTO glass in a furnace, gradually heating to 450-500°C and maintaining that temperature for 30 minutes. d. After cooling to approximately 80°C, immerse the photoanode in the sensitizing dye solution for 12-24 hours. e. Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye and dry it.
-
Counter Electrode Preparation: a. Clean another piece of FTO glass as described above. b. Deposit a thin layer of the platinizing solution onto the conductive side of the FTO glass. c. Heat the coated FTO glass at 400°C for 15-20 minutes to form a catalytic platinum layer.
-
DSSC Assembly: a. Place a thermoplastic sealant frame around the TiO₂ area on the photoanode. b. Position the counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection. d. Inject the prepared electrolyte into the cell through the opening. e. Seal the opening completely using a small piece of sealant and a soldering iron.
3.3. Characterization of DSSCs
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
Procedure:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight.
-
From the I-V curve, determine the key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (η)
-
Visualizations
References
- 1. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic liquid electrolytes for dye-sensitized solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ionic Liquids in DSSCs | Encyclopedia MDPI [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 36603-80-2 [m.chemicalbook.com]
- 6. This compound CAS#: 36603-80-2 [m.chemicalbook.com]
Catalytic Applications of Metal-Tricyanomethanide Complexes: Emerging Opportunities in Organic Synthesis
For Immediate Release
Researchers and professionals in the fields of chemistry and drug development are increasingly exploring the catalytic potential of metal complexes featuring the tricyanomethanide [C(CN)₃]⁻ ligand. This versatile, tripod-like anion offers unique electronic and steric properties to central metal ions, paving the way for novel catalytic activities and applications in organic synthesis. While the field is still developing, initial studies and related research into similar pseudohalide complexes suggest promising avenues for oxidation, reduction, and carbon-carbon bond-forming reactions.
This document provides an overview of the current landscape, detailed protocols for the synthesis of precursor materials, and potential catalytic applications, drawing parallels with more established catalytic systems.
Introduction to Metal-Tricyanomethanide Complexes in Catalysis
The tricyanomethanide anion is a versatile building block in coordination chemistry. Its three nitrile groups can coordinate to metal centers in various modes, leading to the formation of discrete mononuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. This structural diversity, combined with the electron-withdrawing nature of the cyanide groups, modulates the Lewis acidity and redox potential of the coordinated metal ion, which are key parameters in catalysis.
While specific, well-documented catalytic applications of metal-tricyanomethanide complexes are still emerging in the literature, the broader class of metal-cyanide and pseudohalide complexes has demonstrated significant catalytic utility. These related systems provide a strong foundation for predicting and developing the catalytic capabilities of their tricyanomethanide counterparts.
Synthesis of Tricyanomethanide Precursors and Complexes
The synthesis of metal-tricyanomethanide complexes typically starts from an alkali metal salt of the ligand, such as potassium tricyanomethanide (K[C(CN)₃]).
Protocol 2.1: Synthesis of Potassium Tricyanomethanide
This protocol is adapted from the well-established von Schleyer method.
Materials:
-
Potassium hydroxide (B78521)
-
Diethyl ether
-
Cyanogen (B1215507) chloride (Caution: Highly toxic gas. Handle only in a well-ventilated fume hood with appropriate safety precautions.)
Procedure:
-
Dissolve malononitrile in anhydrous methanol in a three-necked flask equipped with a stirrer, a gas inlet, and a reflux condenser.
-
Cool the solution in an ice bath and slowly add a solution of potassium hydroxide in methanol.
-
Bubble cyanogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the reaction is complete (typically monitored by TLC or GC), the product will precipitate.
-
Filter the crude potassium tricyanomethanide and wash with cold diethyl ether.
-
Recrystallize the product from hot water or ethanol (B145695) to obtain pure K[C(CN)₃].
Protocol 2.2: General Synthesis of a Metal-Tricyanomethanide Complex
Materials:
-
Potassium tricyanomethanide (K[C(CN)₃])
-
A soluble metal salt (e.g., Cu(NO₃)₂, PdCl₂, etc.)
-
Appropriate solvent (e.g., water, acetonitrile (B52724), methanol)
Procedure:
-
Dissolve the metal salt in the chosen solvent.
-
In a separate flask, dissolve K[C(CN)₃] in the same solvent.
-
Slowly add the K[C(CN)₃] solution to the metal salt solution with stirring.
-
The desired metal-tricyanomethanide complex may precipitate immediately or require concentration of the solution and cooling to induce crystallization.
-
Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Catalytic Applications and Methodologies
Based on the properties of the tricyanomethanide ligand and the known reactivity of related metal complexes, several potential catalytic applications can be envisioned.
Oxidation Reactions
Manganese and copper complexes are well-known catalysts for a variety of oxidation reactions. The tricyanomethanide ligand, with its ability to stabilize different oxidation states, could support catalytically active species.
Hypothetical Application: Alkene Epoxidation
A manganese(III)-tricyanomethanide complex could potentially catalyze the epoxidation of alkenes with an oxygen donor like hydrogen peroxide or iodosylbenzene.
Experimental Protocol (Hypothetical):
-
To a solution of the alkene (1 mmol) in acetonitrile (5 mL), add the Mn(III)-tricyanomethanide catalyst (0.01 mmol, 1 mol%).
-
Add an oxidant (e.g., 30% aqueous H₂O₂, 1.2 mmol) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture for 24 hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data from Analogous Systems:
While specific data for tricyanomethanide complexes is not yet available, similar manganese-based catalysts have shown high efficiency in olefin epoxidation.
| Catalyst System | Substrate | Oxidant | Yield (%) | Ref. |
| [Mn(salen)]Cl | Styrene | PhIO | 85 | [1] |
| [Mn(porphyrin)]Cl | Cyclohexene | H₂O₂ | 78 | [2] |
Cross-Coupling Reactions
Palladium complexes are paramount in cross-coupling chemistry. The electronic properties imparted by the tricyanomethanide ligand could influence the reactivity and stability of palladium catalysts in reactions like Suzuki-Miyaura or Heck coupling.
Hypothetical Application: Suzuki-Miyaura Coupling
A palladium(II)-tricyanomethanide complex could act as a precatalyst for the coupling of an aryl halide with a boronic acid.
Experimental Protocol (Hypothetical):
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add the Pd(II)-tricyanomethanide catalyst (0.005 mmol, 0.5 mol%).
-
Add a solvent mixture of toluene (B28343) and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data from Analogous Palladium Systems:
| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | 95 | [3] |
| [Pd(dppf)Cl₂] | 4-Chloroanisole | Phenylboronic acid | 92 | [4] |
Visualizing Catalytic Cycles and Workflows
Understanding the proposed mechanisms and experimental procedures can be enhanced through visualization.
References
Application Notes and Protocols for Sodium Tricyanomethanide-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. The electrolyte is a critical component that dictates the performance, safety, and cycle life of SIBs. While conventional electrolytes for SIBs often utilize salts like sodium hexafluorophosphate (B91526) (NaPF₆) or sodium perchlorate (B79767) (NaClO₄) in carbonate-based solvents, research into novel electrolyte formulations is crucial for advancing SIB technology.[1][2]
Sodium tricyanomethanide (NaC(CN)₃) is a salt of interest for electrolyte applications due to the unique properties of the tricyanomethanide anion, which can influence ionic conductivity and the formation of a stable solid electrolyte interphase (SEI) on the anode. This document provides detailed protocols for the synthesis of this compound and the preparation of a representative electrolyte, along with a summary of its expected electrochemical properties and a workflow for its evaluation.
Data Presentation
Table 1: Physicochemical Properties of Common Solvents for Sodium-Ion Battery Electrolytes
| Solvent | Abbreviation | Dielectric Constant (ε) | Viscosity (η) [cP at 25°C] | Melting Point (°C) | Boiling Point (°C) |
| Ethylene (B1197577) Carbonate | EC | 89.8 | 1.9 | 36.4 | 248 |
| Propylene (B89431) Carbonate | PC | 64.9 | 2.5 | -48.8 | 242 |
| Dimethyl Carbonate | DMC | 3.1 | 0.59 | 4.6 | 90 |
| Diethyl Carbonate | DEC | 2.8 | 0.75 | -74.3 | 127 |
| Ethyl Methyl Carbonate | EMC | 3.0 | 0.65 | -53 | 107 |
Source: Data compiled from multiple sources.
Table 2: Performance Characteristics of a Representative Sodium-Ion Battery Electrolyte (1 M NaPF₆ in EC:PC 1:1 v/v)
| Parameter | Value | Notes |
| Ionic Conductivity | ~5-7 mS/cm | At room temperature. |
| Electrochemical Stability Window | 0 - 4.5 V vs. Na⁺/Na | Dependent on the electrode material. |
| Hard Carbon Anode Performance | >90% capacity retention over 1000 cycles | With Na₃V₂(PO₄)₃/C cathode.[3] |
Note: Specific performance data for this compound-based electrolytes in organic solvents is limited in publicly available literature. The data presented here for a conventional electrolyte is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound (NaC(CN)₃)
This protocol is based on the cyanidation of malononitrile (B47326).
Materials:
-
Malononitrile (CH₂(CN)₂)
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (anhydrous)
-
Cyanogen (B1215507) chloride (ClCN) or Cyanogen bromide (BrCN) (Caution: Highly Toxic)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation of Malononitrile:
-
In the reaction flask, dissolve malononitrile in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol via the dropping funnel with vigorous stirring. The deprotonation of malononitrile will occur to form the sodium salt of malononitrile.
-
-
Cyanation:
-
Maintain the reaction mixture at a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of cyanogen chloride or cyanogen bromide in a suitable anhydrous solvent (e.g., diethyl ether) to the reaction mixture. Caution: Cyanogen halides are extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.
-
-
Isolation and Purification:
-
The product, this compound, may precipitate from the reaction mixture.
-
The crude product can be collected by filtration under an inert atmosphere.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to light yellow crystalline powder.[4]
-
Characterization:
-
The purity of the synthesized this compound should be confirmed using techniques such as elemental analysis, NMR spectroscopy (¹³C NMR), and FTIR spectroscopy to identify the characteristic C≡N stretching frequency. Purity of >98% is typically desired for electrochemical applications.[4]
Protocol 2: Preparation of 1 M NaC(CN)₃ in EC:PC (1:1 v/v) Electrolyte
Materials:
-
This compound (NaC(CN)₃), synthesized and dried as per Protocol 1.
-
Ethylene carbonate (EC), battery grade.
-
Propylene carbonate (PC), battery grade.
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.
-
Volumetric flasks and pipettes.
-
Magnetic stirrer and stir bars.
Procedure (to be performed inside a glovebox):
-
Solvent Preparation:
-
Melt the ethylene carbonate (EC) as it is a solid at room temperature (melting point ~36 °C).[2]
-
In a clean, dry volumetric flask, mix equal volumes of the molten EC and propylene carbonate (PC) to achieve a 1:1 volumetric ratio. For example, mix 50 mL of EC with 50 mL of PC.
-
-
Salt Dissolution:
-
Calculate the required mass of NaC(CN)₃ to prepare a 1 M solution in the desired volume of the EC:PC solvent mixture. The molecular weight of NaC(CN)₃ is approximately 113.05 g/mol .
-
Slowly add the calculated mass of NaC(CN)₃ to the EC:PC solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take some time. Gentle heating can be applied if necessary, but ensure the temperature does not exceed the decomposition temperature of the electrolyte components.
-
-
Storage:
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination from air or moisture.
-
Protocol 3: Electrochemical Characterization of the Electrolyte
1. Ionic Conductivity Measurement:
-
Use a conductivity meter with a two-electrode conductivity cell.
-
Calibrate the cell with standard KCl solutions.
-
Rinse the cell with the prepared NaC(CN)₃ electrolyte and then fill it.
-
Measure the conductivity at various temperatures to determine the temperature dependence.
2. Electrochemical Stability Window (ESW) Measurement:
-
Assemble a three-electrode cell inside a glovebox. A sodium metal disc can be used as both the counter and reference electrode, and a stainless steel or glassy carbon electrode as the working electrode.
-
Use a potentiostat to perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).
-
Scan the potential to anodic and cathodic limits to determine the oxidation and reduction limits of the electrolyte. The ESW is the potential range where no significant Faradaic current is observed.
3. Battery Cycling Performance:
-
Assemble a coin cell (e.g., CR2032) inside a glovebox.
-
Use a hard carbon anode and a suitable cathode material (e.g., a sodium-containing layered oxide or polyanionic compound).
-
Use a separator (e.g., glass fiber) soaked in the prepared NaC(CN)₃ electrolyte.
-
Cycle the cell using a battery cycler at different C-rates (e.g., C/10, C/5, 1C) within a specific voltage window.
-
Record the charge-discharge capacities, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100 cycles or more) to evaluate the performance of the electrolyte.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-based electrolytes.
Caption: Logical relationships in the formulation of sodium-ion battery electrolytes.
References
Safe Handling and Storage of Sodium Tricyanomethanide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount. This document provides detailed application notes and protocols for sodium tricyanomethanide, a compound requiring careful management due to its toxicological profile.
This compound is a solid, organic sodium salt that necessitates strict adherence to safety procedures to minimize exposure risks. The following guidelines are based on currently available safety data and best practices for handling toxic powders in a laboratory setting.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Toxic if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H301 | Toxic if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 2: Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.
Table 2: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 36603-80-2 |
| Molecular Formula | C4N3Na |
| Molecular Weight | 113.05 g/mol |
| Appearance | White to light yellow powder or crystal. |
| Solubility | Soluble in water. |
| Storage Temperature | Room temperature, under inert atmosphere. Recommended in a cool and dark place (<15°C). |
Section 3: Safe Storage Procedures
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Inert Atmosphere: For long-term storage, maintaining an inert atmosphere is recommended to prevent degradation.
-
Segregation: Store away from incompatible materials. Based on the chemical nature of cyanides and nitriles, potential incompatibilities include:
-
Acids: Contact with acids may liberate toxic hydrogen cyanide gas.
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Moisture: Inorganic cyanides can react with water and atmospheric moisture to release hydrogen cyanide.
-
-
Access: The storage area should be secured and accessible only to authorized personnel.
Section 4: Experimental Protocols
Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear impermeable gloves, such as nitrile rubber.
-
Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a suitable respirator should be used.
Weighing Protocol
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with disposable absorbent paper.
-
Container: Use a tared, sealed container to minimize dust generation.
-
Transfer: Carefully transfer the required amount of this compound to the container using a spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum. Dispose of all contaminated materials as hazardous waste.
-
Handwashing: Wash hands thoroughly after completing the task and removing gloves.
Solution Preparation Protocol
-
Solvent Addition: In a chemical fume hood, slowly add the pre-weighed this compound to the solvent in a suitable container. Do not add the solvent to the solid to avoid splashing.
-
Mixing: Stir the solution gently until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
Spill and Waste Disposal Protocol
-
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE.
-
For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 3: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
Section 6: Visualized Workflows
To further clarify the safe handling procedures, the following diagrams illustrate the logical workflow for handling this compound and the appropriate response to an emergency.
Application Notes and Protocols: Enhancing Ionic Conductivity with Sodium Tricyanomethanide
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the role of sodium tricyanomethanide, NaC(CN)₃, in improving the ionic conductivity of solid polymer electrolytes (SPEs). This document is intended for researchers in materials science, particularly those working on the development of next-generation solid-state batteries and other electrochemical devices.
Introduction
Solid polymer electrolytes are a critical component in the development of safe, high-energy-density solid-state batteries. Poly(ethylene oxide) (PEO) is a widely studied polymer host due to its ability to dissolve alkali metal salts and its good electrochemical stability. However, the inherent semi-crystalline nature of PEO at ambient temperatures can impede ion transport, leading to low ionic conductivity.
The addition of salts with large, charge-delocalized anions, such as tricyanomethanide [C(CN)₃]⁻, has emerged as a promising strategy to enhance ionic conductivity. The planar structure and delocalized negative charge of the tricyanomethanide anion weaken the electrostatic interactions with the cation (Na⁺) and the polymer chains. This facilitates ion dissociation and mobility, leading to a significant improvement in the overall ionic conductivity of the electrolyte.
This document outlines the application of this compound in PEO-based solid polymer electrolytes, providing quantitative data on its performance, detailed experimental protocols for preparation and characterization, and a visualization of the underlying mechanisms.
Data Presentation
The following tables summarize the ionic conductivity of PEO-based solid polymer electrolytes with and without the tricyanomethanide anion. The data is compiled from literature sources and highlights the significant enhancement in ionic conductivity achieved by incorporating the [C(CN)₃]⁻ anion, particularly as a component of an ionic liquid additive.
Table 1: Ionic Conductivity of PEO-based Electrolytes with Different Sodium Salts
| Electrolyte Composition | Salt Concentration (wt%) | Temperature (°C) | Ionic Conductivity (S/cm) |
| PEO | - | Room Temperature | 1.19 x 10⁻⁷ |
| PEO:NaSCN | 5 | Room Temperature | 4.0 x 10⁻⁶ |
| PEO:NaClO₄ | 20 | 35 | 3.40 x 10⁻⁶ |
| PEO:NaCF₃SO₃ | 20 | Room Temperature | 2.50 x 10⁻³ (in GPE) |
Table 2: Enhancement of Ionic Conductivity in PEO:NaSCN Electrolyte with a Tricyanomethanide-based Ionic Liquid [1][2]
| Electrolyte Composition | IL¹ Concentration (wt%) | Temperature (°C) | Ionic Conductivity (S/cm) |
| PEO:NaSCN (95:5) | 0 | Room Temperature | 4.0 x 10⁻⁶ |
| PEO:NaSCN (95:5) + IL | 2 | Room Temperature | Increased from baseline |
| PEO:NaSCN (95:5) + IL | 3 | Room Temperature | Increased from baseline |
| PEO:NaSCN (95:5) + IL | 4 | Room Temperature | 8.44 x 10⁻⁵ |
¹IL: 1-ethyl-3-methyl-imidazolium tricyanomethanide ([EMIM][TCM])
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of PEO-based solid polymer electrolytes containing this compound.
Preparation of PEO-NaC(CN)₃ Solid Polymer Electrolyte via Solution Casting
The solution casting technique is a widely used method for preparing thin, flexible solid polymer electrolyte films.[3][4][5][6][7]
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., >100,000 g/mol )
-
This compound (NaC(CN)₃)
-
Acetonitrile (anhydrous)
-
Teflon petri dish
Protocol:
-
Drying of Materials: Dry PEO powder and this compound salt under vacuum at a suitable temperature (e.g., 50-60 °C) for at least 24 hours to remove any residual moisture.
-
Preparation of PEO Solution: In a glovebox or dry room with low humidity, dissolve a predetermined amount of PEO in anhydrous acetonitrile. The concentration of PEO is typically low (e.g., 2-5 wt%) to ensure complete dissolution and a manageable viscosity. Stir the solution at a moderate temperature (e.g., 40-50 °C) for several hours until a homogeneous, viscous solution is obtained.
-
Preparation of Salt Solution: In a separate container, dissolve the required amount of this compound in anhydrous acetonitrile. The amount of salt is calculated based on the desired ether oxygen to sodium (EO:Na) ratio.
-
Mixing: Slowly add the this compound solution to the PEO solution while stirring continuously. Continue stirring the mixture for an extended period (e.g., 12-24 hours) at a slightly elevated temperature to ensure uniform distribution of the salt in the polymer matrix.
-
Casting: Pour the homogeneous polymer-salt solution into a Teflon petri dish.
-
Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow evaporation of the solvent at room temperature for 24-48 hours. This slow evaporation process is crucial for obtaining a uniform and mechanically stable film.
-
Final Drying: After the film has formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) for at least 48 hours to remove any residual solvent.
-
Storage: Store the resulting free-standing solid polymer electrolyte film in a desiccator or a glovebox to prevent moisture absorption.
Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is the standard technique for determining the ionic conductivity of solid polymer electrolytes.[8][9]
Materials and Equipment:
-
PEO-NaC(CN)₃ solid polymer electrolyte film
-
Stainless steel (SS) blocking electrodes of a known area
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Temperature-controlled chamber
-
Swagelok-type cell or equivalent test fixture
Protocol:
-
Sample Preparation: Cut a circular disk of the solid polymer electrolyte film with a diameter matching the electrodes. Measure the thickness of the film accurately using a micrometer.
-
Cell Assembly: Assemble the electrolyte film in a symmetric cell configuration (SS | SPE | SS) inside a glovebox or dry environment. Ensure good interfacial contact between the electrolyte and the electrodes by applying gentle pressure.
-
Temperature Equilibration: Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired measurement temperature for at least 1 hour.
-
EIS Measurement:
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (typically 10-20 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the real (Z') and imaginary (-Z'') components of the impedance.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
In cases where the semicircle is not well-defined, the intercept of the low-frequency spur with the real axis can be used to approximate the bulk resistance.
-
-
Calculation of Ionic Conductivity (σ):
-
Use the following equation to calculate the ionic conductivity: σ = L / (Rb * A) where:
-
σ is the ionic conductivity (S/cm)
-
L is the thickness of the electrolyte film (cm)
-
Rb is the bulk resistance (Ω)
-
A is the area of the electrode (cm²)
-
-
-
Temperature-Dependent Measurements: Repeat the measurements at different temperatures to study the temperature dependence of ionic conductivity and to determine the activation energy for ion transport.
Mechanisms and Visualizations
The enhancement of ionic conductivity by the tricyanomethanide anion in PEO-based electrolytes can be attributed to several key factors. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.
Mechanism of Ionic Conduction in PEO-NaC(CN)₃ Electrolyte
The planar structure and delocalized charge of the tricyanomethanide anion lead to weaker ion pairing with Na⁺ compared to smaller, more localized anions. This, combined with the plasticizing effect of the anion, increases the amorphous content of the PEO matrix and facilitates the segmental motion of the polymer chains, which is the primary mechanism for ion transport in PEO-based electrolytes.
Caption: Mechanism of enhanced ionic conductivity.
Experimental Workflow for SPE Preparation and Characterization
The following diagram outlines the logical flow of the experimental procedures described in the protocols section.
Caption: Experimental workflow for SPE synthesis and analysis.
Conclusion
The use of this compound, either as the primary salt or as a component of an ionic liquid additive, presents a highly effective strategy for enhancing the ionic conductivity of PEO-based solid polymer electrolytes. The unique properties of the tricyanomethanide anion contribute to a more amorphous polymer morphology and facilitate ion transport, addressing one of the key challenges in the development of practical solid-state sodium-ion batteries. The protocols provided herein offer a standardized approach for the synthesis and characterization of these promising electrolyte materials, enabling further research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development on Solid Polymer Electrolytes for Electrochemical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of Absorbed Solvent on the Performance of Solid Polymer Electrolytes for Use in Solid-State Lithium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemical impedance analysis of sodium solid electrolytes [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Sodium Tricyanomethanide
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude sodium tricyanomethanide?
A1: Common impurities can include unreacted starting materials such as malononitrile (B47326), by-products from its condensation reactions, and residual solvents used during the synthesis.[1][2][3][4][5] The appearance of the crude product, which can range from beige to brown, often indicates the presence of these impurities.[6]
Q2: What is the recommended starting point for the purification of this compound?
A2: Recrystallization is the most common and accessible purification technique.[7] Given that this compound is soluble in water and slightly soluble in methanol, these are good starting solvents to explore.[8][9] A mixed-solvent system, such as acetonitrile (B52724) and water or acetonitrile and methyl tert-butyl ether, has been shown to yield high-purity crystals.[6]
Q3: My purified this compound is still discolored. What should I do?
A3: A persistent color may indicate the presence of polymeric or highly conjugated impurities. A second recrystallization may be necessary. If the discoloration persists, employing a small amount of activated carbon during the recrystallization process can help adsorb colored impurities. However, use activated carbon sparingly as it can also adsorb the desired product, leading to lower yields.
Q4: Can I use other purification techniques besides recrystallization?
A4: For achieving very high purity or for removing stubborn impurities, ion-exchange chromatography is a viable, albeit more advanced, option.[10][11][12] This technique separates molecules based on their charge and can be effective for ionic compounds like this compound.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Lower the temperature at which the solution is saturated by adding a small amount of additional solvent.- Try a solvent with a lower boiling point.- Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated, or crystallization requires initiation. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inner surface of the flask with a glass rod or add a seed crystal of pure this compound. |
| Product is Hygroscopic and Difficult to Handle | This compound is known to be hygroscopic.[8] | - Perform the final filtration and drying steps under an inert, dry atmosphere (e.g., in a glove box or using a stream of nitrogen).- Store the purified product in a desiccator over a strong drying agent. |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile/Water
This protocol is adapted from a patented method for recrystallizing alkali metal tricyanomethanides.[6]
Materials:
-
Crude this compound
-
Acetonitrile (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolve the crude this compound in acetonitrile in an Erlenmeyer flask with heating and stirring. Use the minimum amount of solvent required to fully dissolve the solid.
-
Once the solid is dissolved, add deionized water dropwise while observing for the initial formation of a precipitate.
-
Gently heat the mixture to redissolve any precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the purified crystals under vacuum. A purity of over 98% can be expected.[13][14][15][16]
Protocol 2: High-Purity Recrystallization using Acetonitrile/Methyl Tert-Butyl Ether
This protocol is based on a method demonstrated to yield very high-purity this compound.[6]
Materials:
-
Crude this compound
-
Acetonitrile (ACS grade or higher)
-
Methyl tert-butyl ether (MTBE) (ACS grade or higher)
-
Distillation apparatus
-
Rotary evaporator (optional)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the crude this compound in acetonitrile.
-
Set up a distillation apparatus. At a reduced pressure (e.g., 65-112 mbar) and a moderate temperature (e.g., 20-29 °C), begin to distill off the solvent mixture azeotropically until the solution becomes turbid.[6]
-
Slowly add methyl tert-butyl ether (MTBE) and continue the distillation until the product begins to precipitate.
-
Once precipitation starts, stop the distillation and cool the mixture to -5 °C.[6]
-
Isolate the crystals by filtration, preferably under an inert atmosphere.
-
Wash the filter cake with cold acetonitrile.
-
Dry the product under vacuum at an elevated temperature (e.g., 70 °C) to obtain coarse, colorless crystals with a purity of up to 99.9%.[6]
Data Summary
| Purification Method | Solvent System | Key Parameters | Expected Purity | Reference |
| Recrystallization | Acetonitrile / Water | Slow cooling, optional ice bath | >98% | [6] |
| High-Purity Recrystallization | Acetonitrile / MTBE | Azeotropic distillation, cooling to -5°C | 99.9% | [6] |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. CA2794002A1 - Process for recrystallizing alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. This compound | 36603-80-2 [m.chemicalbook.com]
- 9. 36603-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. purolite.com [purolite.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. This compound | 36603-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. This compound | 36603-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. This compound | 36603-80-2 [sigmaaldrich.com]
- 16. ナトリウムトリシアノメタニド | this compound | 36603-80-2 | 東京化成工業株式会社 [tcichemicals.com]
Overcoming hygroscopicity of sodium tricyanomethanide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the hygroscopic nature of sodium tricyanomethanide in their experiments.
Troubleshooting Guide
Issue: Inconsistent or Low Yields in Anhydrous Reactions
Symptoms:
-
Poor reproducibility of experimental results.
-
Lower than expected product yields.
-
Formation of unexpected byproducts.
Possible Cause: The hygroscopic nature of this compound leads to the introduction of water into the reaction mixture, which can interfere with water-sensitive reagents or catalytic cycles.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Drying the Reagent | Dry the this compound under high vacuum at a moderately elevated temperature (e.g., 50-60°C) for several hours before use. Ensure the temperature is below its decomposition point. |
| 2 | Inert Atmosphere Handling | Handle the dried this compound exclusively within a glove box with a low-moisture atmosphere.[1] |
| 3 | Rapid Weighing and Transfer | If a glove box is unavailable, weigh the reagent quickly and immediately transfer it to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen).[2] |
| 4 | Use of Pre-filled Vials | For screening reactions, consider using pre-weighed vials of the salt prepared in a controlled, inert environment.[1] |
| 5 | Solvent Purity | Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent) immediately before use. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store this compound to minimize water absorption?
A1: this compound should be stored in a tightly sealed, airtight container in a cool, dry place.[2][3] For optimal protection against moisture, storage in a desiccator containing a suitable drying agent (e.g., Drierite) or within an inert atmosphere glove box is highly recommended.[1][4] Product information from suppliers often specifies storage under an inert atmosphere at room temperature.[1][5]
Q2: I've noticed my this compound has clumped together. Can I still use it?
A2: Clumping is a clear indication of water absorption.[2][6] While you can break up the clumps with a spatula, the material is no longer anhydrous, and its use may compromise water-sensitive reactions.[2] It is strongly advised to dry the material thoroughly before use (see drying protocol below). For critical applications, using a fresh, unopened container is the safest option.
Q3: What is the best way to weigh and transfer this compound for a reaction?
A3: The ideal method is to perform these actions inside a glove box with a controlled, low-humidity atmosphere.[1] If a glove box is not accessible, the following "swift exposure" technique is recommended:
-
Have your reaction vessel flushed with an inert gas (argon or nitrogen) and sealed with a septum.
-
Open the this compound container, quickly weigh the desired amount, and immediately add it to your reaction vessel via a powder funnel while maintaining a positive flow of inert gas.[2]
-
Seal the reaction vessel and the reagent container as quickly as possible.[3]
Drying and Preparation
Q4: Can I dry this compound that has been exposed to moisture? If so, how?
A4: Yes, it is possible to dry this compound. A common method is to heat it gently under vacuum.[3] A patent describing the synthesis of this salt mentions drying the moist product at 15 mbar and 55°C for 12 hours.[6] It is crucial to avoid excessive heat, as this could lead to decomposition.[2] Always consult the Safety Data Sheet (SDS) for thermal stability information.
Q5: How can I prepare a stock solution of this compound?
A5: Preparing a stock solution in a rigorously dried, non-protic solvent can be an effective way to manage its hygroscopicity, especially for multiple small-scale reactions. To do this, use a freshly opened bottle of the salt and prepare the entire solution under an inert atmosphere. This avoids repeated opening of the container. The concentration can be determined accurately by titration if necessary.
Experimental Troubleshooting
Q6: My reaction involves a metal salt that is also a hydrate. How does this affect my experiment with this compound?
A6: The presence of hydrated metal salts can introduce water directly into the reaction, potentially leading to the formation of hydrated coordination complexes rather than the desired anhydrous product.[2][3] In such cases, it is crucial to use anhydrous versions of the metal salts. If only hydrated forms are available, you may need to perform a pre-reaction drying step or use a method that can remove water in situ, such as azeotropic distillation with an appropriate solvent, though this can be complex.[7]
Q7: Are there any visual indicators that water has compromised my reaction?
A7: While not always definitive, unexpected color changes or the formation of precipitates where none are expected can be signs of side reactions caused by water. In coordination chemistry, the presence of water can lead to the formation of aqua-complexes, which may have different colors or solubilities than the intended anhydrous product.[3]
Experimental Protocols
Protocol 1: Rigorous Drying of this compound
This protocol describes the process for drying this compound that may have been exposed to atmospheric moisture.
Materials:
-
This compound (hygroscopic)
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Place the this compound powder in a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly open the flask to the vacuum to avoid disturbing the powder.
-
Once a stable vacuum is achieved (<1 mbar), begin gentle heating to 50-60°C.
-
Maintain these conditions for at least 4-12 hours to ensure the complete removal of adsorbed water.[6]
-
Turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a dry, inert gas (e.g., argon or nitrogen).
-
Transfer the dried salt directly to a glove box for storage and future use.
Protocol 2: Handling this compound in a Water-Sensitive Coordination Reaction
This protocol outlines the steps for using dried this compound in a reaction where anhydrous conditions are critical.
Materials:
-
Dried this compound (from Protocol 1)
-
Anhydrous metal salt (e.g., anhydrous lanthanide halide)
-
Dry, degassed organic solvent (e.g., acetonitrile)
-
Glove box
-
Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum.
Procedure (to be performed entirely within a glove box):
-
Ensure all glassware has been brought into the glove box antechamber and properly evacuated and refilled with the glove box atmosphere.
-
In the glove box, weigh the desired amount of the anhydrous metal salt and add it to the Schlenk flask.
-
Weigh the stoichiometric amount of dried this compound and add it to the same flask.
-
Add the required volume of anhydrous solvent to the flask.
-
Seal the flask, remove it from the glove box if the reaction requires external heating or stirring, and proceed with the reaction under a positive pressure of inert gas.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for issues in anhydrous reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 36603-80-2 | TCI AMERICA [tcichemicals.com]
- 5. This compound CAS#: 36603-80-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 36603-80-2 | this compound | Battery Electrolytes Materials | Ambeed.com [ambeed.com]
Technical Support Center: Sodium Tricyanomethanide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of sodium tricyanomethanide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with a high yield?
A1: The most prevalent and effective method is the cyanidation of malononitrile (B47326). This process typically involves the reaction of malononitrile with a cyanogen (B1215507) source, such as cyanogen chloride, in an aqueous solution. The reaction is generally performed under basic conditions to deprotonate malononitrile, facilitating its reaction with the cyanogen agent.
Q2: I am experiencing a low yield in my synthesis. What are the common causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Improper pH control: The reaction is sensitive to pH. An optimal pH of around 8.5 is crucial for the reaction to proceed efficiently.[1]
-
Suboptimal temperature: The reaction temperature should be carefully controlled, typically between 0 and 20°C, to minimize side reactions.[2]
-
Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of starting materials.
-
Side reactions: The formation of by-products can consume reactants and reduce the yield of the desired product.
-
Product loss during workup: Significant amounts of product can be lost during filtration, extraction, and purification steps. A substantial portion of the product may remain in the mother liquor after initial crystallization.[1]
Q3: What are the common impurities, and how can I minimize them?
A3: A common impurity in this synthesis is the presence of halide salts (e.g., sodium chloride) if cyanogen chloride is used.[1] Organic by-products can also form. To minimize these impurities:
-
Control reaction conditions: Maintaining the optimal pH and temperature can suppress the formation of side products.
-
Purification: The crude product should be purified to remove inorganic salts and other impurities. Recrystallization from solvents like acetonitrile (B52724) or a mixture of acetone (B3395972) and methyl tert-butyl ether (MTBE) is an effective method.[1][3] The use of activated carbon can help remove colored organic impurities.[1][2]
Q4: How can I improve the purity of my final product?
A4: High-purity this compound, particularly with low halide content, is often required for applications in areas like ionic liquids and battery technology.[1] To achieve high purity:
-
Recrystallization: Multiple recrystallizations may be necessary. A documented method involves dissolving the crude product in acetone, treating with activated carbon, and then precipitating the purified product by adding MTBE. This process can yield a product with a purity of 99.9% and a chloride content of less than 5 ppm.[1]
-
Solvent Selection: The choice of solvent for recrystallization is critical. Acetonitrile has been reported for this purpose.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Improper pH: The pH of the reaction mixture is outside the optimal range of 8.5. | Use a buffer system, such as phosphoric acid, and adjust the pH carefully with a base like sodium hydroxide (B78521).[1] |
| Incorrect Temperature: The reaction temperature is too high, leading to side reactions. | Maintain the reaction temperature between 0 and 20°C using an ice bath.[2] | |
| Product lost in mother liquor: A significant amount of the product remains dissolved after the initial crystallization. | Concentrate the mother liquor to recover a second crop of crystals. Up to 47% of additional product can be obtained this way.[1] | |
| High Halide Impurity | Inefficient removal of salt by-product: Sodium chloride, a common by-product, co-precipitates with the product. | After the reaction, bring the mixture to 18°C to precipitate the bulk of the sodium chloride before isolating the this compound.[2] Further purification by recrystallization is necessary. |
| Colored Product | Presence of organic impurities: Side reactions can lead to the formation of colored by-products. | Treat the solution of the crude product with activated carbon to adsorb the colored impurities before recrystallization.[1][2] |
Data Presentation
Table 1: Reported Yields of this compound Under Various Conditions
| Starting Material | Cyanogen Source | Solvent | Key Conditions | Reported Yield | Purity | Reference |
| Malononitrile | Cyanogen Chloride | Water/Methanol | pH 8.5, Phosphoric acid buffer | 100% (in solution) | 98.8% (in solution) | [1] |
| Malononitrile | Cyanogen Chloride | Ethanol | Sodium ethoxide as base | ~70% | Not specified | [1] |
| Malononitrile | Not specified | Water/Acetonitrile | Temperature: -5°C | Not specified | < 0.5% by-products | [2] |
| Crude this compound | - | Acetone/MTBE | Recrystallization with activated carbon | 94% (recovery) | 99.9% | [1] |
| Crude this compound | - | Water | Recrystallization by cooling | 49% (first crop) | 98.8% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Malononitrile
This protocol is based on the cyanidation of malononitrile in an aqueous buffered solution.[1]
Materials:
-
Malononitrile (85% strength in methanol)
-
Water
-
Phosphoric acid (85% strength)
-
Sodium hydroxide solution
-
Cyanogen chloride
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, mix malononitrile (e.g., 513 g, 6.61 mol, 85% strength in methanol), water (2021 g), and phosphoric acid (63.5 g, 0.55 mol, 85% strength).
-
Cool the mixture and adjust the pH to 8.5 by adding a sodium hydroxide solution.
-
Slowly add the cyanogen source (e.g., cyanogen chloride) while maintaining the temperature between 0 and 20°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Add activated carbon (e.g., 50 g) to the reaction mixture and stir for another 30 minutes at 25-30°C.
-
Filter the suspension to obtain a solution of this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound to achieve high purity.[1]
Materials:
-
Crude this compound
-
Acetone
-
Methyl tert-butyl ether (MTBE)
-
Activated carbon
Procedure:
-
Dry the moist, crude this compound under vacuum (e.g., at 15 mbar and 55°C for 12 hours).
-
Dissolve the dried crude product in acetone (e.g., 3 L for 519 g of crude product) at 45°C.
-
Add activated carbon (e.g., 112 g) to the solution and stir for 15 minutes at 25°C.
-
Filter the mixture to obtain a clear, slightly yellowish solution.
-
Add MTBE (e.g., 9 L) to the filtrate and cool the mixture to 10°C to induce the precipitation of a white solid.
-
Filter the suspension and dry the collected solid under vacuum (e.g., at 15 mbar and 40°C for 8 hours) to obtain pure, white this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
- 1. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 2. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
- 3. AU2008286327B2 - Process for preparing and purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]
Technical Support Center: Sodium Tricyanomethanide in Protic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium tricyanomethanide in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties in the context of protic solvents?
This compound, with the chemical formula NaC(CN)₃, is a sodium salt of the tricyanomethanide anion. It is a white to light yellow crystalline solid. Key properties relevant to its use in protic solvents include:
-
Solubility: It is soluble in water and slightly soluble in methanol.
-
Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates storage in a dry, inert atmosphere.
-
Thermal Stability: While generally stable at room temperature, decomposition of the tricyanomethanide anion has been observed at elevated temperatures (above 200 °C).
Q2: What are the primary stability concerns when dissolving this compound in protic solvents like water or alcohols?
The primary stability concern is the potential for hydrolysis or alcoholysis of the tricyanomethanide anion, although it is considered a resonance-stabilized pseudohalide. Protic solvents can participate in reactions that may lead to the degradation of the anion over time, potentially accelerated by factors such as pH, temperature, and the presence of light.
Q3: How can I monitor the stability of my this compound solution?
Regular monitoring of your solution is crucial. The following analytical techniques can be employed:
-
FTIR Spectroscopy: The tricyanomethanide anion exhibits a sharp and intense C≡N stretching peak around 2200 cm⁻¹. A decrease in the intensity of this peak or the appearance of new peaks could indicate decomposition.
-
NMR Spectroscopy: ¹³C NMR spectroscopy can be used to observe the chemical shifts of the carbon atoms in the tricyanomethanide anion. Changes in the spectrum over time may signal degradation.
-
UV-Vis Spectroscopy: Although not as specific as FTIR or NMR, changes in the UV-Vis absorption spectrum could indicate the formation of degradation products.
-
pH Measurement: A significant change in the pH of an unbuffered aqueous solution could suggest a chemical reaction is occurring.
Q4: What are the recommended storage conditions for solutions of this compound in protic solvents?
To maximize the shelf-life of your solutions, it is recommended to:
-
Store solutions in a cool, dark place.
-
Use amber glass vials to protect from light.
-
If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO₂ and oxygen.
-
Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide
Issue 1: Unexpected precipitate formation in the solution.
-
Question: I dissolved this compound in water/methanol, and a precipitate formed over time. What could be the cause?
-
Answer: This could be due to several factors:
-
Contamination: The solvent or the this compound itself may have been contaminated with a substance that has low solubility.
-
Decomposition: A decomposition product of the tricyanomethanide anion may be insoluble in the solvent.
-
Temperature Effects: If the solution was prepared at an elevated temperature, the compound may be precipitating out as it cools to room temperature due to lower solubility.
-
Reaction with Atmospheric Gases: In aqueous solutions, dissolved carbon dioxide can form carbonic acid, which might react with the compound or alter its solubility.
Troubleshooting Steps:
-
Verify the purity of your solvent and the this compound.
-
Analyze the precipitate using techniques like FTIR or elemental analysis to identify it.
-
Consider preparing and storing the solution under an inert atmosphere.
-
Issue 2: The pH of my aqueous solution has changed significantly.
-
Question: The pH of my aqueous this compound solution has become more acidic/basic. Why is this happening?
-
Answer: A change in pH is a strong indicator of a chemical reaction.
-
Hydrolysis: The tricyanomethanide anion could be undergoing hydrolysis, which can produce acidic or basic byproducts. For instance, hydrolysis of a nitrile group can lead to the formation of a carboxylic acid and ammonia.
-
Absorption of CO₂: As mentioned, absorption of atmospheric CO₂ can lower the pH of the solution.
Troubleshooting Steps:
-
Monitor the pH of a control solvent sample to rule out external factors.
-
Use a buffered solvent if your experiment allows for it.
-
Analyze the solution for potential decomposition products that could be affecting the pH.
-
Issue 3: I am observing inconsistent experimental results.
-
Question: My experiments using a this compound solution are giving variable results. Could this be a stability issue?
-
Answer: Yes, inconsistent results are a common symptom of a degrading reagent. If the concentration of the active tricyanomethanide anion is changing over time, this will directly impact your experimental outcomes.
Troubleshooting Steps:
-
Prepare fresh solutions immediately before each experiment.
-
Quantify the concentration of the tricyanomethanide anion in your stock solution before each use (e.g., using a calibrated analytical method).
-
Review your solution preparation and storage procedures to ensure consistency.
-
Quantitative Data
Due to the limited availability of specific quantitative data in the literature for the stability of this compound in various protic solvents, the following table is provided as a template for researchers to record their own experimental findings.
| Solvent | Temperature (°C) | pH (for aqueous) | Initial Concentration (M) | Observation Time (hours) | % Decomposition | Analytical Method Used | Notes |
| Water | 25 | 7.0 | |||||
| Water | 50 | 7.0 | |||||
| Water | 25 | 4.0 | |||||
| Water | 25 | 9.0 | |||||
| Methanol | 25 | N/A | |||||
| Ethanol | 25 | N/A |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials: this compound, desired protic solvent (e.g., deionized water, anhydrous methanol), volumetric flask, analytical balance.
-
Procedure: a. Handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. b. Weigh the desired amount of this compound using an analytical balance. c. Transfer the solid to a clean, dry volumetric flask. d. Add a small amount of the solvent to dissolve the solid. e. Once dissolved, add more solvent to the flask until the meniscus reaches the calibration mark. f. Cap the flask and invert it several times to ensure a homogeneous solution. g. For long-term storage, transfer the solution to a clean, dry, and appropriately labeled amber glass bottle and consider purging with an inert gas.
Protocol 2: Monitoring Solution Stability by FTIR Spectroscopy
-
Materials: Freshly prepared this compound solution, stored solution, FTIR spectrometer with a suitable liquid cell.
-
Procedure: a. Record the FTIR spectrum of the freshly prepared solution. Pay close attention to the characteristic C≡N stretching frequency around 2200 cm⁻¹. b. At regular intervals (e.g., daily, weekly), take an aliquot of the stored solution and record its FTIR spectrum under the same conditions. c. Compare the spectra over time. A decrease in the intensity of the C≡N peak or the appearance of new peaks (e.g., in the carbonyl or amine regions) would indicate decomposition.
Visualizations
Caption: Hypothesized decomposition pathway of this compound in protic solvents.
Technical Support Center: Optimizing Sodium Tricyanomethanide Electrolytes
Welcome to the technical support center for the optimization of sodium tricyanomethanide (Na[C(CN)₃]) in electrolytes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound as an electrolyte salt?
This compound is a promising salt for sodium-ion batteries and other electrochemical applications. The tricyanomethanide anion, [C(CN)₃]⁻, is known to contribute to low viscosity and potentially high ionic conductivity in electrolytes, which are desirable properties for efficient ion transport.[1][2][3] Its fluorine-free nature also presents an advantage in terms of cost and environmental considerations compared to common fluorine-containing salts like NaPF₆.
Q2: What is the typical starting concentration for this compound in an electrolyte?
For many sodium-ion battery electrolytes, a concentration of around 1.0 M is a common starting point.[4] This concentration often provides a good balance between the number of charge carriers and the viscosity of the electrolyte.[4] However, the optimal concentration will depend on the specific solvent system and operating conditions.
Q3: How does the concentration of this compound affect the electrolyte's ionic conductivity?
The ionic conductivity of an electrolyte is a critical factor for battery performance.[4] Generally, as the salt concentration increases from a low value, the ionic conductivity will also increase because there are more ions available to carry charge.[4][5] However, at very high concentrations, the conductivity may begin to decrease. This is due to an increase in the electrolyte's viscosity and the formation of ion pairs, which can hinder the movement of ions.[4][6]
Q4: What solvents are compatible with this compound?
This compound is soluble in water and slightly soluble in methanol.[7] For battery applications, it is often used in organic carbonate solvents such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), or in ether-based solvents like diglyme. The choice of solvent will significantly impact the electrolyte's properties, including its conductivity, viscosity, and electrochemical stability window.[4][8]
Troubleshooting Guide
Issue 1: Low Ionic Conductivity
-
Possible Cause: The concentration of this compound may be too low or too high. At low concentrations, there are insufficient charge carriers.[4] At high concentrations, increased viscosity and ion pairing can reduce ion mobility.[4]
-
Troubleshooting Steps:
-
Optimize Concentration: Systematically vary the concentration of this compound (e.g., from 0.5 M to 1.5 M) and measure the ionic conductivity at each concentration to find the optimal point.
-
Solvent Selection: Consider using a solvent system with a lower viscosity or a higher dielectric constant to improve ion dissociation and mobility.[9] Mixtures of solvents, such as EC and PC, are often used to balance these properties.
-
Temperature Control: Increasing the operating temperature can decrease viscosity and improve ionic conductivity. However, be mindful of the thermal stability of your electrolyte and other cell components.[6]
-
Issue 2: High Electrolyte Viscosity
-
Possible Cause: A high concentration of this compound can significantly increase the viscosity of the electrolyte, impeding ion transport.[1][4] The intrinsic viscosity of the chosen solvent also plays a major role.
-
Troubleshooting Steps:
-
Reduce Concentration: Lowering the salt concentration is a direct way to decrease viscosity.
-
Solvent Modification: Employ a co-solvent with a lower viscosity. For example, linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) can be added to cyclic carbonates like EC to reduce overall viscosity.[9]
-
Evaluate Alternative Anions: While focusing on tricyanomethanide, be aware that other anions can have a significant impact on viscosity.[1][2]
-
Issue 3: Narrow Electrochemical Stability Window (ESW)
-
Possible Cause: The electrolyte (both the salt and the solvent) may be decomposing at the operating voltages of your electrodes.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent is often the primary determinant of the ESW. Ethers generally have lower oxidative stability compared to carbonates.[8] High-purity solvents are crucial, as impurities can lead to premature decomposition.[10]
-
Additives: The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can help to form a stable solid-electrolyte interphase (SEI) on the anode, which can widen the effective ESW.[11]
-
Concentration Effects: In some cases, highly concentrated electrolytes can exhibit a wider ESW due to changes in the solvation structure of the sodium ions.[9]
-
Quantitative Data Summary
The following tables provide representative data on how the concentration of a sodium salt can influence the key electrolyte properties of ionic conductivity and viscosity. Note that this is generalized data, and specific values for this compound will vary depending on the solvent and temperature.
Table 1: Ionic Conductivity vs. Sodium Salt Concentration in a Carbonate-Based Solvent at 25°C
| Concentration (mol/L) | Ionic Conductivity (mS/cm) |
| 0.5 | 4.5 |
| 0.8 | 6.8 |
| 1.0 | 8.2 |
| 1.2 | 7.5 |
| 1.5 | 6.1 |
Table 2: Viscosity vs. Sodium Salt Concentration in a Carbonate-Based Solvent at 25°C
| Concentration (mol/L) | Viscosity (mPa·s) |
| 0.5 | 3.1 |
| 0.8 | 4.5 |
| 1.0 | 5.8 |
| 1.2 | 7.2 |
| 1.5 | 9.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Electrolyte
-
Materials: this compound (purity > 98%), desired solvent(s) (battery grade, water content < 20 ppm), volumetric flasks, magnetic stirrer.
-
Procedure:
-
All preparation steps should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water and oxygen contamination.
-
Dry the this compound salt under vacuum at an appropriate temperature (e.g., 80-100°C) for 24 hours to remove any residual moisture.
-
Measure the required mass of the dried salt to achieve the target molar concentration in the desired volume of solvent.
-
In the glovebox, add the solvent(s) to a volumetric flask.
-
Slowly add the dried salt to the solvent while stirring with a magnetic stir bar.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Measurement of Ionic Conductivity
-
Equipment: Conductivity meter with a dip-in cell, temperature-controlled environment.
-
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
In a glovebox, pour a sample of the prepared electrolyte into a clean, dry beaker.
-
Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize. Record the ionic conductivity and the temperature.
-
Repeat the measurement for electrolytes of different concentrations.
-
Protocol 3: Determination of the Electrochemical Stability Window (ESW)
-
Equipment: Potentiostat, three-electrode cell (or a two-electrode coin cell), working electrode (e.g., glassy carbon or platinum), counter and reference electrodes (e.g., sodium metal).
-
Procedure:
-
Assemble the electrochemical cell inside a glovebox using the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).
-
For the oxidative (anodic) limit, scan from the open-circuit potential to a high positive potential. For the reductive (cathodic) limit, scan to a low negative potential.
-
The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define these limits.[11]
-
Visualizations
Caption: Workflow for electrolyte preparation and characterization.
Caption: Troubleshooting logic for common electrolyte issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 5. phavi.umcs.pl [phavi.umcs.pl]
- 6. researchgate.net [researchgate.net]
- 7. 36603-80-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Electrolyte Solvation Structure Design for Sodium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-Conducting Ionic Liquid Electrolytes: Electrochemical Stability Investigation [mdpi.com]
- 11. benchchem.com [benchchem.com]
Preventing decomposition of sodium tricyanomethanide during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the decomposition of sodium tricyanomethanide during chemical reactions. Our goal is to equip researchers with the knowledge to mitigate side reactions and optimize experimental outcomes.
Troubleshooting Guide: Preventing Unwanted Decomposition
Decomposition of the tricyanomethanide anion can manifest as reduced product yield, formation of insoluble materials, or inconsistent reaction profiles. The following guide details common issues, their underlying causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product with Formation of a White or Yellow Precipitate | Acid-Induced Decomposition: The tricyanomethanide anion is the conjugate base of a very strong acid, tricyanomethane (pKa ≈ -5.1). In the presence of acidic protons, the anion is protonated to form the unstable tricyanomethane, which readily undergoes oligomerization or polymerization. | 1. Rigorous Exclusion of Acidic Species: Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled solvents and high-purity starting materials. 2. Employ a Non-Nucleophilic Base: If a base is required in the reaction, use a sterically hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine (B51100) or proton sponge) to scavenge any trace acids without interfering with the primary reaction. 3. Buffer the Reaction Mixture: In sensitive reactions, consider the use of a suitable buffer system to maintain a neutral or slightly basic pH. |
| Reaction Mixture Becomes Viscous or Solidifies, Especially at Elevated Temperatures | Thermal Decomposition and/or Polymerization: The tricyanomethanide anion can decompose at elevated temperatures. High localized concentrations of reagents can also initiate polymerization. | 1. Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a cryostat or an ice bath for exothermic reactions. 2. Slow Reagent Addition: Add reagents dropwise with vigorous stirring to ensure rapid mixing and heat dissipation, preventing localized temperature spikes. 3. Consider Polymerization Inhibitors: For reactions prone to radical polymerization, the addition of a small amount of an inhibitor, such as hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ), may be beneficial.[1] |
| Inconsistent Reaction Rates or Stalling | Solvent Effects: The stability and reactivity of the tricyanomethanide anion can be influenced by the solvent. Protic solvents may facilitate protonation and subsequent decomposition. | 1. Use Anhydrous Aprotic Solvents: Solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are generally preferred. Ensure solvents are thoroughly dried before use. 2. Assess Solvent Polarity: The choice of aprotic solvent polarity can influence reaction rates. Empirical screening of a few different aprotic solvents may be necessary to find the optimal conditions for a specific transformation. |
| Formation of Side Products from Reaction with Electrophiles at Nitrogen | Ambident Nucleophilicity: The tricyanomethanide anion is an ambident nucleophile with electron density on both the central carbon and the terminal nitrogen atoms of the cyano groups. Reactions with certain electrophiles can occur at the nitrogen atoms. | 1. Modulate Electrophile Reactivity: The "hardness" or "softness" of the electrophile can influence the site of attack. Hard electrophiles may favor reaction at the nitrogen atoms. 2. Employ Lewis Acid Catalysis: In some cases, a Lewis acid may be used to coordinate to the nitrogen atoms, potentially directing the reaction to the central carbon or activating a different reaction pathway.[2][3] Careful screening of the Lewis acid and reaction conditions is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition in reactions?
A1: The primary cause of decomposition is the protonation of the tricyanomethanide anion to form the highly unstable tricyanomethane.[4] This strong carbon acid readily polymerizes, leading to the formation of insoluble materials and a reduction in the yield of the desired product. Any source of protons in the reaction mixture, including acidic impurities in reagents or solvents, can trigger this decomposition pathway.
Q2: At what temperature does this compound begin to decompose?
A2: While stable at room temperature under anhydrous conditions, the tricyanomethanide anion can undergo thermal decomposition at elevated temperatures. Some studies suggest that decomposition can occur at temperatures above 200°C. However, in the presence of other reagents, decomposition can be initiated at lower temperatures. It is recommended to maintain the lowest effective temperature for any given reaction.
Q3: How can I detect the onset of decomposition in my reaction?
A3: The formation of a white or yellowish precipitate is a common visual indicator of tricyanomethane polymerization. An unexpected increase in the viscosity of the reaction mixture or the formation of a gel-like substance can also signify unwanted polymerization. Monitoring the reaction by techniques such as TLC, LC-MS, or NMR spectroscopy can help to identify the formation of side products and the disappearance of the starting material under unexpected conditions.
Q4: Are there any specific classes of reagents that are known to be incompatible with this compound?
A4: Strong Brønsted acids are incompatible as they will protonate the tricyanomethanide anion. Strong oxidizing agents should also be avoided. Caution should be exercised with highly reactive electrophiles, as these may lead to uncontrolled reactions or the formation of undesired side products.
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol provides a general starting point for the alkylation of this compound with an alkyl halide. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific substrates.
Materials:
-
This compound
-
Alkyl halide
-
Anhydrous aprotic solvent (e.g., acetonitrile or THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous acetonitrile.
-
Stir the suspension at room temperature to ensure good dispersion.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the suspension at a controlled temperature (start at room temperature and cool if an exotherm is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered to remove any inorganic salts.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Logic
The following diagrams illustrate key decision-making processes and reaction pathways discussed in this guide.
Caption: Acid-induced decomposition pathway of the tricyanomethanide anion.
Caption: A workflow for troubleshooting the decomposition of this compound.
References
Troubleshooting poor performance of sodium tricyanomethanide-based batteries
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium tricyanomethanide-based batteries. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sodium-ion batteries?
This compound (NaC(CN)₃) is a sodium salt that is being explored as an electrolyte material in sodium-ion batteries. Its potential advantages include good thermal stability and electrochemical properties. The tricyanomethanide anion, [C(CN)₃]⁻, is a pseudohalide, and its properties can influence the formation of the solid electrolyte interphase (SEI) on the anode, which is crucial for battery performance and longevity.
Q2: What are the common performance issues observed in sodium-ion batteries?
Sodium-ion batteries, in general, can exhibit several performance issues compared to their lithium-ion counterparts. These include:
-
Lower Energy Density: Sodium ions are larger and heavier than lithium ions, which can result in lower energy density.[1]
-
Slower Charge and Discharge Rates: The larger size of sodium ions can lead to slower diffusion kinetics in the electrode materials.[1]
-
Cycle Life Limitations: Structural changes in the electrode materials during the insertion and extraction of sodium ions can lead to capacity fade over repeated cycles.[1][2]
-
SEI Instability: The solid electrolyte interphase (SEI) formed on the anode is often less stable in sodium-ion systems, leading to continuous electrolyte consumption and lower Coulombic efficiency.[3]
Q3: What are the specific challenges related to using this compound as an electrolyte salt?
While research is ongoing, potential challenges associated with this compound-based electrolytes may include:
-
Purity: The purity of the this compound salt is critical. Impurities, such as halides, can negatively impact electrochemical performance.
-
Solubility and Ionic Conductivity: The solubility of NaC(CN)₃ in common non-aqueous solvents and the resulting ionic conductivity of the electrolyte are key performance parameters that are still under investigation.
-
Electrode Compatibility: The compatibility of the tricyanomethanide anion with various anode and cathode materials, particularly regarding the composition and stability of the SEI layer, is an active area of research.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot poor performance in your this compound-based battery experiments.
Issue 1: Rapid Capacity Fade and Poor Cycling Stability
Question: My sodium-ion cell with a this compound electrolyte shows a rapid decrease in capacity after only a few cycles. What are the potential causes and how can I address them?
Answer: Rapid capacity fade is a common issue in sodium-ion batteries and can stem from several factors.
Potential Causes:
-
Unstable Solid Electrolyte Interphase (SEI): The SEI layer on the hard carbon anode may be unstable and continuously reform, consuming the electrolyte and active sodium ions.[3]
-
Structural Degradation of the Cathode: Layered oxide cathodes can undergo irreversible phase transitions and particle cracking during cycling.
-
Sodium Dendrite Formation: At high charging rates or low temperatures, sodium metal can deposit unevenly on the anode, forming dendrites that can lead to short circuits.
-
Electrolyte Decomposition: The electrolyte may be decomposing at the operating voltage, especially at the cathode interface at high potentials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid capacity fade.
Issue 2: Low Initial Coulombic Efficiency (ICE)
Question: The initial Coulombic efficiency of my hard carbon anode in the this compound electrolyte is below 80%. How can I improve this?
Answer: Low ICE in hard carbon anodes is primarily due to the irreversible formation of the SEI layer during the first cycle.
Potential Causes:
-
Excessive SEI Formation: A significant portion of the sodium ions are consumed in the formation of a thick and often unstable SEI layer.[3]
-
Irreversible Sodium Trapping: Some sodium ions can be irreversibly trapped in the micropores of the hard carbon structure.
Logical Relationship for Improving ICE:
Caption: Logical relationships for addressing low ICE.
Issue 3: Poor Rate Capability
Question: My cell's capacity drops significantly at higher C-rates. What is limiting the rate performance?
Answer: Poor rate capability is often linked to slow kinetics of sodium ion transport.
Potential Causes:
-
Low Ionic Conductivity of the Electrolyte: The electrolyte may not be able to transport sodium ions fast enough to keep up with the high current demand.
-
Sluggish Solid-State Diffusion: Sodium ion diffusion within the electrode materials (both anode and cathode) can be slow.
-
High Interfacial Impedance: A resistive SEI layer or poor contact between the electrode and electrolyte can impede ion transfer at the interface.
Troubleshooting Steps:
-
Measure Ionic Conductivity: Determine the ionic conductivity of your this compound electrolyte at various concentrations and temperatures.
-
Perform Electrochemical Impedance Spectroscopy (EIS): EIS can help to separate the contributions of bulk electrolyte resistance, SEI resistance, and charge transfer resistance.
-
Optimize Electrode Structure: Reducing the particle size of the active materials or creating a porous electrode architecture can shorten the diffusion path for sodium ions.
-
Improve Electrode/Electrolyte Interface: Ensure good wetting of the electrode by the electrolyte. Applying pressure during cell assembly can improve contact.
Data Presentation
The performance of sodium-ion batteries is highly dependent on the choice of electrolyte. Below is a comparison of the typical performance of different sodium salts in carbonate-based electrolytes. Note that specific data for this compound is still emerging in the literature.
Table 1: Comparison of Common Sodium Electrolyte Salts
| Salt | Typical Concentration (M) | Solvent | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na/Na⁺) | Key Characteristics |
| NaPF₆ | 1.0 | EC:PC (1:1) | 5 - 7 | ~4.5 | Good overall performance, but can produce HF in the presence of moisture. |
| NaClO₄ | 1.0 | EC:PC (1:1) | 5 - 7 | ~4.5 (side reactions from ~3.0 V) | High conductivity, but perchlorate (B79767) salts can pose safety risks. |
| NaFSI | 1.0 | PC | > 10 | ~4.0 | High conductivity, good thermal stability. |
| NaTFSI | 1.0 | EC:DMC (1:1) | > 5 | ~3.7 (corrodes Al above 3.7 V) | Good thermal stability, but can corrode aluminum current collectors at high potentials. |
Experimental Protocols
Protocol 1: Preparation of this compound Electrolyte
Objective: To prepare a 1 M this compound electrolyte in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).
Materials:
-
This compound (NaC(CN)₃), battery grade (>99.9% purity)
-
Ethylene carbonate (EC), battery grade
-
Propylene carbonate (PC), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Methodology:
-
Dry the this compound salt under vacuum at 80-100 °C for at least 12 hours before use.
-
Inside the argon-filled glovebox, measure the required volumes of EC and PC to create the 1:1 (v/v) solvent mixture in a volumetric flask. If EC is solid, it needs to be gently heated to melt before mixing.
-
Weigh the appropriate amount of dried this compound to achieve a 1 M concentration.
-
Slowly add the this compound salt to the solvent mixture while stirring with a magnetic stirrer.
-
Continue stirring until the salt is completely dissolved. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
Experimental Workflow for Electrolyte Preparation:
Caption: Workflow for preparing this compound electrolyte.
Protocol 2: Coin Cell Assembly and Testing
Objective: To assemble and electrochemically test a CR2032 coin cell with a hard carbon anode, a sodium-based cathode, and a this compound electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Hard carbon anode
-
Sodium-based cathode (e.g., NVPF, layered oxide)
-
Glass fiber separator
-
Prepared this compound electrolyte
-
Coin cell crimper
-
Battery cycler
Methodology:
-
All cell assembly must be performed in an argon-filled glovebox.
-
Place the cathode in the center of the bottom casing.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the hard carbon anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the coin cell using a coin cell crimper.
-
Let the assembled cell rest for at least 4 hours to ensure complete wetting of the electrodes.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.
-
Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C, 5C) within the appropriate voltage window for the chosen electrode materials to evaluate cycling stability and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the evolution of cell impedance.
This technical support center provides a foundational guide for working with this compound-based batteries. As this is an emerging area of research, it is recommended to consult the latest scientific literature for the most up-to-date findings and protocols.
References
Technical Support Center: The Effect of Moisture on the Electrochemical Performance of Sodium Tricyanomethanide Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium tricyanomethanide (NaC(CN)₃) in electrochemical applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to moisture contamination during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the performance of a sodium-ion battery with a this compound electrolyte?
A1: Moisture is highly detrimental to the performance of sodium-ion batteries utilizing this compound-based electrolytes. The presence of water can lead to a cascade of undesirable reactions and performance degradation, including:
-
Electrolyte Decomposition: Water can react with the tricyanomethanide anion, leading to its hydrolysis. This decomposition alters the chemical composition of the electrolyte, reducing the concentration of the active salt.
-
Increased Interfacial Resistance: The byproducts of hydrolysis and other side reactions can form a resistive layer on the electrode surfaces, impeding the transfer of sodium ions and increasing the overall cell impedance.
-
Capacity Fading: The combination of electrolyte degradation and increased resistance leads to a rapid decline in the battery's capacity and a shortened cycle life.
-
Poor Coulombic Efficiency: Side reactions consuming charge contribute to a lower coulombic efficiency, meaning the charge put into the battery during charging is not fully recovered during discharge.
-
Gas Generation: The reaction of water with electrolyte components can lead to the generation of gases, which can increase the internal pressure of the cell and pose a safety risk.
Q2: What is the likely hydrolysis reaction of the tricyanomethanide anion?
A2: While specific studies on the hydrolysis of this compound in battery electrolytes are limited, the reaction can be inferred from the general chemistry of nitriles. In the presence of water, the nitrile groups (C≡N) in the tricyanomethanide anion, [C(CN)₃]⁻, can undergo hydrolysis. This reaction is typically slow but can be accelerated by acidic or basic conditions, which may arise from other electrolyte impurities or degradation products. The hydrolysis is expected to proceed in stages, first forming an amide and then a carboxylate, ultimately leading to the decomposition of the anion.[1][2]
Q3: How can I minimize moisture contamination in my experiments?
A3: Minimizing moisture contamination is critical for obtaining reliable and reproducible results. Key preventative measures include:
-
Use of a Glovebox: All handling of this compound, solvents, and electrolyte preparation should be performed in an inert atmosphere glovebox with very low levels of oxygen and moisture (typically <1 ppm).[3][4]
-
Drying of Materials:
-
Proper Cell Assembly: Assemble all electrochemical cells inside the glovebox to prevent exposure to ambient humidity.[7]
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Troubleshooting Guides
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
-
Possible Cause: Moisture contamination in the electrolyte.
-
Troubleshooting Steps:
-
Verify Glovebox Integrity: Check the oxygen and moisture levels in your glovebox to ensure they are within the acceptable range.
-
Re-dry Materials: If you suspect contamination, re-dry your this compound salt and use fresh, anhydrous solvents to prepare a new batch of electrolyte.
-
Check for Leaks: Inspect your electrochemical cells for any potential leaks that could allow ambient moisture to enter.
-
Perform Control Experiment: Assemble a cell using a fresh, carefully prepared electrolyte as a control to compare its performance against the problematic cell.
-
Issue 2: High and Increasing Impedance During Cycling
-
Possible Cause: Formation of a resistive solid electrolyte interphase (SEI) or cathode electrolyte interphase (CEI) due to electrolyte degradation from moisture.
-
Troubleshooting Steps:
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the different contributions to the cell's impedance (e.g., electrolyte resistance, charge transfer resistance). An increase in the semicircle corresponding to charge transfer resistance often indicates interfacial problems.
-
Post-mortem Analysis: Disassemble the cell in a glovebox and visually inspect the electrodes. Look for signs of discoloration or corrosion. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the electrode surfaces.
-
Review Electrolyte Preparation: Scrutinize your electrolyte preparation procedure for any potential sources of moisture contamination.
-
Quantitative Data on the Effect of Moisture
Direct quantitative data on the effect of moisture on this compound electrolytes is scarce in publicly available literature. However, studies on other sodium salts, such as sodium hexafluorophosphate (B91526) (NaPF₆), provide a clear indication of the detrimental impact of water. The following table summarizes data from a study on a NaPF₆-based electrolyte, which can be used as an analogue to understand the potential severity of moisture contamination.
| Water Content (ppm) | Initial Discharge Capacity (mAh/g) | Capacity Retention after 100 cycles (%) | Reference |
| < 20 | 91 ± 0.5 | ~85 | [8][9] |
| 100 | 14 ± 2 | Not stable | [8][9] |
Note: This data is for a 1 M NaPF₆ in EC:PC electrolyte and is intended to be illustrative of the general trend of moisture's effect on sodium-ion battery performance.
Experimental Protocols
Protocol 1: Preparation of a Moisture-Sensitive this compound Electrolyte
-
Material Preparation (Outside Glovebox):
-
Place the required amount of this compound salt in a glass vacuum flask.
-
Heat the flask in a vacuum oven at 120°C for at least 12 hours to thoroughly dry the salt.
-
Prepare molecular sieves by heating them under vacuum to activate them.
-
-
Transfer to Glovebox:
-
Transfer the cooled, sealed flask of dried salt and the activated molecular sieves into the antechamber of an argon-filled glovebox.
-
Evacuate and refill the antechamber with argon at least three times before transferring the materials into the main chamber.
-
-
Solvent Drying (Inside Glovebox):
-
Use battery-grade anhydrous solvents (e.g., ethylene (B1197577) carbonate/propylene carbonate mixture).
-
For extra dryness, store the solvents over the activated molecular sieves for at least 24 hours before use.
-
-
Electrolyte Formulation (Inside Glovebox):
-
Place a clean, dry glass vial on a tared balance.
-
Add the desired amount of the dried solvent(s) to the vial.
-
Slowly add the dried this compound salt to the solvent while stirring with a magnetic stir bar until the salt is fully dissolved.
-
Seal the vial tightly and store it inside the glovebox.
-
Protocol 2: Electrochemical Cell Assembly (Coin Cell)
-
Electrode and Separator Drying:
-
Dry the cathode, anode, and separator in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for several hours.
-
Transfer the dried components into the glovebox.
-
-
Cell Assembly (Inside Glovebox):
-
Place the negative cup of the coin cell on a clean surface.
-
Place the anode into the cup.
-
Add a few drops of the prepared this compound electrolyte to wet the anode.
-
Place the separator on top of the wetted anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the cathode on top of the wetted separator.
-
Place the spacer disk and spring on top of the cathode.
-
Carefully place the positive cap on top of the assembly.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Visualizations
Caption: Workflow for preparing a moisture-sensitive this compound electrolyte and assembling a coin cell.
Caption: Troubleshooting flowchart for diagnosing moisture-related issues in sodium-ion battery experiments.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ossila.com [ossila.com]
- 4. nanocenter.umd.edu [nanocenter.umd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Tricyanomethanide Ionic Liquids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with tricyanomethanide ([C(CN)₃]⁻) based ionic liquids (ILs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of tricyanomethanide ionic liquids?
A1: The thermal stability of ionic liquids is a complex property governed by several intrinsic and extrinsic factors. For tricyanomethanide-based ILs, the most critical factors are the structure of the cation and the purity of the sample.[1][2] The anion's properties, such as its basicity and nucleophilicity, also play a decisive role.[3][4] Extrinsic factors include the experimental conditions used for analysis, such as the heating rate and the surrounding atmosphere.[1][2]
Q2: How does the cation structure affect the thermal stability of [C(CN)₃]⁻ ILs?
A2: The cation structure has a significant impact on the overall thermal stability. Generally, for a given anion, the thermal stability of ILs is influenced by the cation's type, alkyl chain length, and functionalization.[1][2] For instance, phosphonium-based ILs often exhibit higher thermal stability compared to nitrogen-based ILs like imidazolium (B1220033).[5] Increasing the length of the alkyl side chain on a cation can weaken the bonds within the cation, making it more susceptible to thermal decomposition.[2]
Q3: What are the common decomposition pathways for imidazolium-based tricyanomethanide ILs?
A3: Experimental evidence for imidazolium-based ILs with cyano-functionalized anions, such as tricyanomethanide, points to two main thermal decomposition pathways.[3][6] The first is the deprotonation of the acidic proton at the C2 position of the imidazolium ring by the [C(CN)₃]⁻ anion.[3] The second is an Sɴ2-type nucleophilic attack by the anion on the alkyl substituents of the cation, leading to dealkylation.[3][7] At higher temperatures, polymerization of the tricyanomethanide anion itself can also occur.[3]
Q4: Why is my experimentally determined decomposition temperature lower than literature values?
A4: Discrepancies between observed and reported thermal stabilities can arise from several sources. The most common cause is the presence of impurities, such as water and residual halides (e.g., Cl⁻, Br⁻) from the synthesis process, which can significantly lower the decomposition temperature.[1] Additionally, the parameters of the thermogravimetric analysis (TGA), especially the heating rate, have a profound effect; slower heating rates often result in lower observed onset decomposition temperatures (T_onset).[2] It is also important to note that short-duration TGA ramps can overestimate the long-term thermal stability of an IL.[8]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible TGA results.
-
Possible Cause: Variation in experimental conditions.
-
Solution: Ensure that TGA parameters are kept constant across all experiments. This includes using the same sample mass (typically 4-8 mg), heating rate (e.g., 10 °C min⁻¹), inert carrier gas (e.g., nitrogen or helium), and sample pan material (e.g., platinum or alumina).[1][9] For better assessment of long-term stability, consider performing isothermal TGA experiments where the sample is held at a constant temperature for an extended period.[1][2][9]
Problem 2: The synthesized tricyanomethanide IL shows poor thermal stability.
-
Possible Cause 1: Impurities.
-
Solution: Rigorous purification is crucial. Ensure the IL is thoroughly dried under vacuum to remove water, as moisture content should be minimized (e.g., <220 ppm).[1] Test for and remove any residual halide ions from the synthesis precursors, for example, by washing with water and using a silver nitrate (B79036) test to confirm their absence.
-
Possible Cause 2: Cation choice.
-
Solution: The inherent stability is linked to the cation. If your application allows, consider switching to a more stable cation. For example, dicationic ILs or those with perarylphosphonium cations have been shown to possess exceptionally high thermal stability.[2][8][10] Avoid cations with long alkyl chains if maximum stability is required.[2]
Quantitative Data Summary
The thermal stability of an ionic liquid is typically reported as the onset temperature of decomposition (T_onset) determined by TGA. The table below summarizes the T_onset for various tricyanomethanide-based ILs.
| Cation | Abbreviation | T_onset (°C) |
| 1-Butyl-3-methylimidazolium | [Im₁,₄] | ~375 |
| N-Butyl-N-methylpyrrolidinium | [Pyr₁,₄] | ~380 |
| N-Butyl-N-methylpiperidinium | [Pip₁,₄] | ~360 |
Note: Data extracted from graphical representation in Martins et al. (2017)[11]. T_onset values are approximate and highly dependent on the experimental conditions, particularly the heating rate.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Tricyanomethanide ([C₂C₁im][C(CN)₃])
This is a representative two-step synthesis involving N-alkylation followed by anion metathesis.
-
N-Alkylation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole (B24206) and ethyl bromide. The reaction can be performed neat or in a solvent like acetonitrile. Heat the mixture under reflux for 12-24 hours. Monitor the reaction progress via ¹H NMR until completion. After cooling, the product, 1-ethyl-3-methylimidazolium bromide, may solidify or form a viscous liquid. Wash the product with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials and then dry under vacuum.
-
Anion Metathesis: Dissolve the synthesized 1-ethyl-3-methylimidazolium bromide in deionized water.[12] In a separate flask, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium tricyanomethanide in deionized water.[12] Add the this compound solution dropwise to the imidazolium bromide solution while stirring at room temperature for 1-2 hours.[12]
-
Purification: The resulting IL, [C₂C₁im][C(CN)₃], may be immiscible with water or can be extracted using a solvent like dichloromethane. Wash the IL phase multiple times with small portions of deionized water to remove sodium bromide. Confirm the absence of bromide in the final product using a silver nitrate test.
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 50-70 °C) for at least 48 hours to remove all traces of water and any volatile organic solvents.[1]
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prior to analysis, ensure the IL sample is completely dry, as moisture can interfere with the results.[1] Place 5-10 mg of the IL into a clean TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 40-100 mL/min).[1]
-
Temperature Program (Dynamic Scan): Equilibrate the sample at a starting temperature (e.g., 25-30 °C). Ramp the temperature at a constant heating rate, typically 5 or 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 600-800 °C).[9]
-
Data Analysis: Record the sample mass as a function of temperature. The onset decomposition temperature (T_onset) is often determined as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.[2] Alternatively, the temperature at which a certain percentage of mass loss occurs (e.g., T₅% or T₁₀%) can be reported for comparison.
Visualizations
Caption: Troubleshooting workflow for diagnosing low thermal stability in tricyanomethanide ILs.
Caption: Key factors influencing the thermal stability of tricyanomethanide ionic liquids.
Caption: Competing thermal decomposition pathways for imidazolium-based tricyanomethanide ILs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Making good on a promise: ionic liquids with genuinely high degrees of thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Sodium Salts in Na-ion Battery Electrolytes: Sodium Hexafluorophosphate vs. Sodium Tricyanomethanide
In the rapidly advancing field of sodium-ion batteries (SIBs), the choice of electrolyte salt is a critical determinant of performance, safety, and cost. Sodium hexafluorophosphate (B91526) (NaPF6) has emerged as the benchmark salt, largely due to its established performance in lithium-ion battery systems. However, the quest for alternative salts with improved properties continues. This guide provides a comparative overview of the well-characterized NaPF6 and the less-explored alternative, sodium tricyanomethanide (NaC(CN)3), for researchers and professionals in battery technology development.
Quantitative Performance Comparison
A direct quantitative comparison based on experimental data is challenging due to the limited research available on this compound in conventional carbonate electrolytes for Na-ion batteries. The following tables summarize the known performance metrics for NaPF6 and highlight the data gap for NaC(CN)3.
Table 1: Performance Data for Sodium Hexafluorophosphate (NaPF6)
| Performance Metric | Value | Solvent System | Notes |
| Ionic Conductivity | ~8-12 mS/cm | 1M in EC:DMC (1:1) | High ionic conductivity is a key advantage, enabling good rate capability.[1] |
| Electrochemical Stability Window | Up to ~4.5 V vs. Na/Na+ | 1M in EC:PC | A wide electrochemical stability window is suitable for high-voltage cathode materials.[1] |
| Thermal Stability | Onset of decomposition ~270-300 °C | In EC:DEC | Generally considered to have satisfactory thermal stability for typical battery operation. |
| Cycling Performance | Good capacity retention | With Hard Carbon Anode & NVP Cathode | Stable cycling performance has been demonstrated in various cell configurations. |
Table 2: Performance Data for this compound (NaC(CN)3)
| Performance Metric | Value | Solvent System | Notes |
| Ionic Conductivity | Data not available | Carbonate-based | |
| Electrochemical Stability Window | Data not available | Carbonate-based | |
| Thermal Stability | Data not available | Carbonate-based | |
| Cycling Performance | Data not available | Carbonate-based |
Experimental Protocols
The characterization of electrolyte performance in Na-ion batteries involves a series of standardized electrochemical and thermal analyses.
Ionic Conductivity Measurement
-
Electrolyte Preparation : The salt (NaPF6 or NaC(CN)3) is dissolved in a dried organic solvent mixture (e.g., ethylene (B1197577) carbonate/dimethyl carbonate, EC/DMC 1:1 v/v) to the desired concentration (typically 1 M) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly : A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) separated by a fixed distance (L) is filled with the prepared electrolyte.
-
Electrochemical Impedance Spectroscopy (EIS) : AC impedance is measured over a frequency range (e.g., 1 MHz to 1 Hz) with a small voltage amplitude (e.g., 10 mV).
-
Data Analysis : The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation : The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).
Electrochemical Stability Window (ESW) Determination
-
Cell Assembly : A three-electrode cell is assembled in a glovebox, using a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal).
-
Linear Sweep Voltammetry (LSV) : The potential of the working electrode is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 1 mV/s).
-
ESW Determination : The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define the stability limits.
Thermal Stability Analysis
-
Sample Preparation : A small, hermetically sealed crucible is prepared with a precise amount of the electrolyte inside an inert atmosphere.
-
Differential Scanning Calorimetry (DSC) : The sample is heated at a constant rate (e.g., 5-10 °C/min) over a wide temperature range.
-
Data Analysis : The resulting thermogram is analyzed to identify the onset temperatures of exothermic or endothermic events, which correspond to decomposition or phase transitions.
Battery Cycling Performance
-
Cell Assembly : Coin cells (e.g., CR2032) are assembled with a sodium-based cathode (e.g., Na3V2(PO4)3), a sodium-based anode (e.g., hard carbon), a separator, and the electrolyte under investigation.
-
Galvanostatic Cycling : The cells are charged and discharged at constant current densities (C-rates) within a specific voltage window.
-
Performance Metrics : The key metrics recorded are the discharge capacity, coulombic efficiency, and capacity retention over a number of cycles.
Visualizing the Comparison Framework
The following diagrams illustrate the logical workflow for comparing Na-ion battery electrolytes and the interplay of their key properties.
Caption: Workflow for the comparative evaluation of Na-ion battery electrolyte salts.
Caption: Relationship between key electrolyte properties and overall battery performance.
References
A Comparative Guide to the Electrochemical Stability of Tricyanomethanide and Bis(fluorosulfonyl)imide Anions
For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte is paramount for the advancement of electrochemical applications. The electrochemical stability window (ESW) is a critical parameter that dictates the operational voltage range of an electrolyte, directly impacting the performance and safety of devices such as batteries and supercapacitors. This guide provides an objective comparison of the electrochemical stability of two prominent anions used in ionic liquids: tricyanomethanide (TCM) and bis(fluorosulfonyl)imide (FSI).
The inherent properties of the anion and cation in an ionic liquid fundamentally define its electrochemical stability. The anodic limit is typically determined by the oxidation of the anion, while the cathodic limit is governed by the reduction of the cation. This guide will delve into the experimental data for TCM and FSI-based electrolytes to provide a clear comparison of their operational voltage ranges.
Quantitative Comparison of Electrochemical Stability Windows
The following table summarizes the electrochemical stability windows for various ionic liquids containing tricyanomethanide and bis(fluorosulfonyl)imide anions, as determined by experimental studies. It is crucial to note that the ESW is highly dependent on the experimental conditions, including the cation, electrode material, temperature, and the cutoff current density used for its determination.
| Anion | Cation | Electrolyte | Anodic Limit (V) | Cathodic Limit (V) | ESW (V) | Reference Electrode | Working Electrode | Scan Rate (mV/s) | Temperature (°C) | Source(s) |
| TCM | 1-butyl-3-methylimidazolium ([BMIM]⁺) | [BMIM][TCM] | ~1.8 | ~-1.8 | ~3.6 | Ag/Ag⁺ | Glassy Carbon | 10 | 25 | [1][2] |
| TCM | N-butyl-N-methylpyrrolidinium ([Pyr14]⁺) | [Pyr14][TCM] | ~2.0 | ~-2.5 | ~4.5 | Ag/Ag⁺ | Glassy Carbon | 10 | 25 | [1][2] |
| TCM | N-butyl-N-methylpiperidinium ([Pip14]⁺) | [Pip14][TCM] | ~2.1 | ~-2.6 | ~4.7 | Ag/Ag⁺ | Glassy Carbon | 10 | 25 | [1][2] |
| FSI | 1-ethyl-3-methylimidazolium ([EMIM]⁺) | [EMIM][FSI] | ~4.1 | ~-4.1 | ~8.2 | Li/Li⁺ | Pt | 1 | 25 | [3] |
| FSI | N-propyl-N-methylpyrrolidinium ([PMP]⁺) | 0.8 m LiFSI in [PMP][FSI] | ~5.2 | - | - | Li/Li⁺ | Pt | - | - | [3] |
| FSI | Various | 22 different FSI-based ionic liquids | 4.1 - 6.1 | - | 4.1 - 6.1 | - | - | - | 15 - 85 | [4][5][6] |
Experimental Methodologies
The determination of the electrochemical stability window is predominantly carried out using voltammetric techniques, such as Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[2][7] These methods involve applying a linearly changing potential to a working electrode and measuring the resulting current. The potential at which a significant increase in current is observed signifies the onset of electrolyte decomposition, thereby defining the anodic and cathodic limits of the ESW.
A typical experimental setup for determining the ESW of an ionic liquid consists of a three-electrode cell within a controlled environment, often an argon-filled glovebox to minimize moisture and oxygen contamination. The three-electrode system comprises:
-
Working Electrode: An inert material where the electrochemical reactions of interest occur. Glassy carbon and platinum are commonly used.
-
Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. Common reference electrodes include silver/silver ion (Ag/Ag⁺) or lithium/lithium ion (Li/Li⁺).
-
Counter Electrode: Completes the electrical circuit and is typically made of a material with a large surface area, such as platinum wire or mesh.
The ionic liquid to be tested serves as the electrolyte. The potential of the working electrode is swept from the open-circuit potential towards both anodic and cathodic directions. The potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²) are defined as the anodic and cathodic limits, respectively. The difference between these two potentials gives the electrochemical stability window.
Comparative Analysis of Electrochemical Stability
Figure 1. A comparative overview of the key electrochemical features of Tricyanomethanide (TCM) and Bis(fluorosulfonyl)imide (FSI) anions.
Based on the available experimental data, bis(fluorosulfonyl)imide (FSI)-based ionic liquids generally exhibit a wider electrochemical stability window compared to tricyanomethanide (TCM)-based ionic liquids. The anodic stability of FSI is notably higher, allowing for operation at more positive potentials.
The stability of the TCM anion is influenced by the cation with which it is paired. For instance, ionic liquids with piperidinium (B107235) ([Pip14]⁺) and pyrrolidinium (B1226570) ([Pyr14]⁺) cations show a wider ESW than those with imidazolium (B1220033) ([BMIM]⁺) cations.[1][2] This is attributed to the higher reductive stability of the aliphatic cations compared to the aromatic imidazolium cation.
On the other hand, the FSI anion is known for its ability to form a stable solid-electrolyte interphase (SEI) on electrode surfaces, particularly on lithium metal anodes.[8][9] This SEI layer is crucial for preventing further electrolyte decomposition and enabling reversible cycling in high-energy-density batteries. While the anodic limit of FSI is a key contributor to its wide ESW, the formation of a robust SEI at the cathodic limit is a significant advantage for battery applications.
Conclusion
The choice between tricyanomethanide and bis(fluorosulfonyl)imide anions for an electrolyte in a specific electrochemical application will depend on the required operating voltage and the nature of the electrodes.
-
Bis(fluorosulfonyl)imide (FSI) is the preferred choice for applications demanding a wide electrochemical stability window, particularly at high anodic potentials. Its ability to form a stable SEI makes it highly suitable for next-generation battery technologies.
-
Tricyanomethanide (TCM) , while exhibiting a narrower ESW compared to FSI, can still be a viable option for devices operating within a more limited voltage range. The selection of the accompanying cation is critical in maximizing the operational window of TCM-based electrolytes.
Further research focusing on direct, side-by-side comparisons of TCM and FSI-based ionic liquids under identical experimental conditions would be invaluable for a more definitive assessment of their relative electrochemical stabilities.
References
- 1. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. epublications.vu.lt [epublications.vu.lt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Sodium Tricyanomethanide Using HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of sodium tricyanomethanide. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific needs, ensuring the integrity and reliability of their work.
This compound (NaC(CN)₃) is a crucial building block in the synthesis of novel materials and active pharmaceutical ingredients. Ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications. This guide details experimental protocols and presents comparative performance data for HPLC, Ion Chromatography (IC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile and widely used technique for the separation and quantification of components in a mixture. For a polar and ionic compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable HPLC mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention and separation of hydrophilic compounds.
A robust HILIC-HPLC method for the analysis of the tricyanomethanide anion and potential impurities is outlined below.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) set to a low UV wavelength (e.g., 210 nm).
-
-
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 5.0.
-
Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 70:30 acetonitrile/water mixture to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to achieve a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Based on common synthetic routes for tricyanomethanide salts, potential impurities may include:
-
Starting materials: Malononitrile, sodium cyanide.
-
Side products: Cyanide (CN⁻), chloride (Cl⁻), and other halide ions from precursors.
-
Degradation products: Due to the compound's sensitivity to moisture and heat.
The developed HILIC method should be capable of separating the main this compound peak from these potential impurities.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the purity analysis of ionic compounds. Ion Chromatography (IC) and Capillary Electrophoresis (CE) are two such alternatives.
IC is a specialized form of HPLC that uses ion-exchange resins to separate ions based on their charge and affinity for the stationary phase. It is highly effective for the analysis of inorganic anions and cations.
-
Instrumentation:
-
IC system with a high-pressure pump, autosampler, and a conductivity detector with a suppressor.
-
-
Chromatographic Conditions (for Tricyanomethanide Anion):
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or equivalent).
-
Eluent: Gradient of potassium hydroxide (B78521) (KOH) generated by an eluent generator.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
-
Sample Preparation:
-
Similar to the HPLC method, with dilution in high-purity deionized water.
-
CE separates ions based on their electrophoretic mobility in an electric field. It offers high resolution, short analysis times, and requires minimal sample and reagent volumes.
-
Instrumentation:
-
CE system with a power supply, capillary, and a UV-Vis or conductivity detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 20 mM phosphate (B84403) buffer at pH 7.0 containing a flow modifier for fast anion analysis.
-
Voltage: -25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE to a concentration of approximately 100 µg/mL.
-
Performance Comparison
The following tables summarize the expected performance characteristics of the three analytical techniques for the purity validation of this compound. The data presented is a composite of typical performance for these methods based on available literature for similar analytes.
Table 1: Method Performance Characteristics
| Parameter | HILIC-HPLC | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning and polar interactions | Ion-exchange | Electrophoretic mobility |
| Typical Run Time | 15-20 minutes | 10-15 minutes | 5-10 minutes |
| Specificity | High, good for a range of impurities | High, specific for ionic impurities | Very high, excellent resolution |
| Sensitivity (LOD) | ng/mL range | sub-µg/L to µg/L range | µg/mL to ng/mL range |
| Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Low | Low |
| Method Development | Moderate complexity | Relatively straightforward | Can be complex |
Table 2: Quantitative Performance Data (Representative Values)
| Parameter | HILIC-HPLC | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 1.5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Limit of Quantitation (LOQ) | 10-50 ng/mL | 1-10 µg/L | 0.1-1 µg/mL |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Caption: Comparison of analytical methods.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.
-
HILIC-HPLC offers a versatile and specific method capable of separating a wide range of polar and ionic impurities.
-
Ion Chromatography is a highly efficient and robust technique, particularly for the quantification of inorganic anionic impurities.
-
Capillary Electrophoresis provides unparalleled resolution and speed, making it an excellent choice for high-throughput screening and for resolving complex impurity profiles.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and purity of this compound in their critical applications.
A Comparative Guide to Tricyanomethanide and Dicyanamide Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs) based on the tricyanomethanide [C(CN)₃]⁻ (TCM) and dicyanamide (B8802431) [N(CN)₂]⁻ (DCA) anions have garnered significant attention due to their unique and tunable physicochemical properties. Their low viscosity, high conductivity, and thermal stability make them promising candidates for a wide range of applications, including as electrolytes in energy storage devices, solvents in organic synthesis and catalysis, and media for CO₂ capture. This guide provides a comprehensive comparison of TCM and DCA-based ILs, supported by experimental data, to aid researchers in selecting the optimal ionic liquid for their specific needs.
Physicochemical Properties: A Quantitative Comparison
The choice between TCM and DCA-based ionic liquids often hinges on a trade-off between viscosity, conductivity, and thermal stability. The following tables summarize key quantitative data for some common imidazolium-based TCM and DCA ionic liquids, providing a clear basis for comparison.
Table 1: Comparison of Physicochemical Properties of Imidazolium-Based TCM and DCA Ionic Liquids at 25°C
| Ionic Liquid | Anion | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Density (g/cm³) | Decomposition Temp (°C) |
| 1-Butyl-3-methylimidazolium Tricyanomethanide | TCM | 27.5 | 9.4 | 1.05 | ~320 |
| 1-Ethyl-3-methylimidazolium Tricyanomethanide | TCM | - | 20 | - | ~300 |
| 1-Butyl-3-methylimidazolium Dicyanamide | DCA | 29 | 10.09 | - | >227 |
| 1-Ethyl-3-methylimidazolium Dicyanamide | DCA | 21 | - | - | - |
| 1-Butyl-2,3-dimethylimidazolium Dicyanamide | DCA | 68 | 2.88 | - | - |
Note: Values are compiled from various sources and may vary slightly depending on the measurement technique and purity of the ionic liquid.
Key Observations:
-
Viscosity: Both TCM and DCA anions generally lead to ILs with low viscosities compared to many other common IL anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).[1][2][3] 1-Ethyl-3-methylimidazolium dicyanamide exhibits a particularly low viscosity of 21 cP.[4]
-
Ionic Conductivity: TCM-based ILs, such as 1-butyl-3-methylimidazolium tricyanomethanide, exhibit high ionic conductivity, reaching up to 9.4 mS/cm at 25°C.[5][6][7][8] Dicyanamide-based ILs also show good conductivity, with 1-butyl-3-methylimidazolium dicyanamide having a conductivity of 10.09 mS/cm.[9][10]
-
Thermal Stability: TCM-based ionic liquids generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[6][8][11] Dicyanamide-based ILs also possess good thermal stability.[12]
-
Density: ILs containing cyano-based anions like TCM and DCA tend to have lower densities (around 1.0 g/cm³) compared to those with fluorinated anions.[7]
Structural Comparison of Anions
The differences in the physicochemical properties of TCM and DCA based ionic liquids can be attributed to the distinct structures of their anions.
Caption: Molecular structures of the tricyanomethanide and dicyanamide anions.
The planar and more symmetric structure of the tricyanomethanide anion, with its charge delocalized over three cyano groups, contributes to weaker cation-anion interactions. This often results in lower viscosity and higher ionic conductivity compared to dicyanamide, where the negative charge is primarily on the central nitrogen atom.
Experimental Protocols
The synthesis and characterization of TCM and DCA-based ionic liquids follow well-established procedures. Below are generalized experimental protocols for their preparation and the measurement of key physicochemical properties.
Synthesis of Imidazolium-Based TCM and DCA Ionic Liquids
A common synthetic route for preparing these ionic liquids is a two-step process involving quaternization of the imidazole (B134444) followed by an anion exchange reaction.
Caption: A generalized workflow for the synthesis of TCM and DCA ionic liquids.
Detailed Methodology:
-
Quaternization: 1-methylimidazole and an equimolar amount of the desired alkyl halide (e.g., 1-bromobutane) are dissolved in a suitable solvent such as toluene. The mixture is heated (e.g., at 70°C) with stirring for approximately 24 hours. After cooling, the resulting 1-alkyl-3-methylimidazolium halide is separated, washed with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials, and dried under vacuum.
-
Anion Exchange:
-
For TCM-ILs: The 1-alkyl-3-methylimidazolium halide is dissolved in a solvent like acetone. An equimolar amount of potassium tricyanomethanide (K[C(CN)₃]) is added, and the mixture is stirred at room temperature for about 24 hours. The precipitated potassium halide is removed by filtration.
-
For DCA-ILs: The 1-alkyl-3-methylimidazolium halide is reacted with an equimolar amount of sodium dicyanamide (Na[N(CN)₂]) or silver dicyanamide (Ag[N(CN)₂]) in a suitable solvent (e.g., acetone or water).[9][13] The mixture is stirred for approximately 24 hours at room temperature. The resulting sodium or silver halide precipitate is removed by filtration.[13]
-
-
Purification: The solvent from the filtrate is removed using a rotary evaporator. The resulting ionic liquid is further purified by washing with a solvent like ethyl acetate or dichloromethane (B109758) to remove any remaining impurities and then dried under high vacuum for several hours to remove any residual solvent and water.[13][14]
Characterization Protocols
Viscosity Measurement: The dynamic viscosity of the ionic liquids is typically measured using a rotational viscometer or a falling-ball viscometer. The temperature is controlled using a thermostat bath to obtain viscosity data as a function of temperature.
Ionic Conductivity Measurement: Ionic conductivity is determined using a conductivity meter with a calibrated probe. The sample is placed in a temperature-controlled cell, and measurements are taken over a range of temperatures.
Thermal Stability Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the ionic liquids.[12] A small sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen), and the mass loss is recorded as a function of temperature.[15] The onset of decomposition is typically reported as the temperature at which a 5% or 10% mass loss is observed.
Applications
Both TCM and DCA-based ionic liquids have shown great promise in a variety of applications.
-
Electrochemical Devices: Due to their high ionic conductivity and wide electrochemical stability windows, they are extensively studied as electrolytes in electrochemical double-layer capacitors (EDLCs) or supercapacitors, batteries, and dye-sensitized solar cells.[5][6][16][17][18][19]
-
Solvents for Synthesis and Catalysis: Their unique solvent properties make them suitable media for various organic reactions and catalytic processes.
-
Extraction: Dicyanamide-based ionic liquids have been utilized for the extraction of metal ions.[20]
-
Antifungal Agents: Some dicyanamide-based ionic liquids have demonstrated fungicidal activity.[13][21]
Conclusion
Tricyanomethanide and dicyanamide-based ionic liquids represent two important classes of ILs with highly desirable properties. TCM-based ILs often exhibit slightly lower viscosity and higher conductivity due to the planar, highly symmetric nature of the anion. DCA-based ILs are also excellent conductors with low viscosity and have been explored in a broader range of applications, including extraction and as antimicrobial agents. The choice between these two classes of ionic liquids will ultimately depend on the specific requirements of the application, such as the desired conductivity, viscosity, thermal stability, and cost. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. scienomics.com [scienomics.com]
- 2. researchgate.net [researchgate.net]
- 3. The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 10. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and fungicidal activity of imidazole dicyanamide ionic liquids - ProQuest [proquest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical characterizations of novel dicyanamide-based ionic liquids applied as electrolytes for supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05820B [pubs.rsc.org]
- 20. Use of dicyanamide ionic liquids for extraction of metal ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Sodium Tricyanomethanide: Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of sodium tricyanomethanide, with a primary focus on mass spectrometry. It also explores alternative methods such as vibrational and nuclear magnetic resonance spectroscopy, offering a comprehensive look at the available analytical toolkit for this compound. Experimental data, where available, is presented alongside detailed methodologies to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound and its Analytical Challenges
This compound, with the chemical formula NaC(CN)₃, is an inorganic salt with a molecular weight of 113.05 g/mol .[1][2][3] Its characterization is crucial for quality control, stability studies, and in various research and development applications. The ionic nature of this compound presents specific considerations for its analysis, particularly for mass spectrometry.
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a well-suited technique for the analysis of ionic compounds like this compound.[4][5][6][7] ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the detection of the intact salt components.
Expected Mass Spectrum:
In a typical ESI-MS experiment, this compound would be dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water.[6] In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the sodium cation (Na⁺) at a mass-to-charge ratio (m/z) of approximately 23. In negative ion mode, the spectrum would be dominated by the tricyanomethanide anion ([C(CN)₃]⁻) at an m/z of approximately 90.
While significant fragmentation of the tricyanomethanide anion is not generally expected under soft ionization conditions, collision-induced dissociation (CID) experiments could be performed to elicit structural information. Potential fragmentation pathways could involve the sequential loss of cyanide (CN) radicals or molecules.
Table 1: Predicted ESI-MS Data for this compound
| Ionization Mode | Analyte | Predicted m/z | Notes |
| Positive | Sodium Cation (Na⁺) | 23 | The primary species observed. |
| Negative | Tricyanomethanide Anion ([C(CN)₃]⁻) | 90 | The primary species observed. |
-
Sample Preparation: Dissolve a small amount of this compound in a 1:1 (v/v) mixture of methanol and deionized water to a final concentration of approximately 1-10 µg/mL.[8][9]
-
Instrumentation: Utilize an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Typical):
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20-30 psi
-
Drying Gas (Nitrogen) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 200-300 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 10-200
-
Acquire spectra in both positive and negative ion modes.
-
Alternative Characterization Methods
While mass spectrometry provides valuable information on the ionic components, other spectroscopic techniques offer complementary data on the compound's structure and purity.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules.[10][11][12] For this compound, these methods are particularly useful for identifying the characteristic vibrations of the tricyanomethanide anion.
Key Spectral Features:
The most prominent vibrational feature of the tricyanomethanide anion is the strong C≡N stretching mode, which appears in the region of 2100-2200 cm⁻¹.[13] The exact position and number of peaks in this region can provide information about the symmetry of the anion in the crystal lattice. Other weaker bands corresponding to C-C stretching and C-C-C bending modes are expected at lower wavenumbers.
Table 2: Comparison of Vibrational Spectroscopy Techniques
| Technique | Sample Form | Key Information Provided | Advantages | Limitations |
| FTIR | Solid (ATR or KBr pellet), Solution | Presence of functional groups (C≡N, C-C).[10] | High speed, sensitivity, and resolution.[10] | Water absorption can interfere.[10] |
| Raman | Solid, Solution | Molecular structure and symmetry.[14] | Minimal sample preparation, insensitive to water.[10][15] | Can be affected by sample fluorescence.[15] |
-
FTIR (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
-
-
Raman Spectroscopy:
-
Place a small amount of the solid sample onto a microscope slide or into a capillary tube.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) and acquisition time to achieve a good signal-to-noise ratio.
-
NMR spectroscopy is a powerful tool for elucidating the carbon framework and chemical environment of molecules. For this compound, ¹³C NMR is particularly informative.
Expected NMR Spectrum:
The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of carbon atoms in the tricyanomethanide anion: the central quaternary carbon and the three equivalent nitrile carbons. The chemical shifts of these carbons can provide insights into the electronic structure of the anion.
Table 3: Predicted ¹³C NMR Data for this compound
| Nucleus | Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| ¹³C | Central Carbon (C(CN)₃) | ~60-70 | Inferred from similar ionic liquid structures.[16] |
| ¹³C | Nitrile Carbons (C≡N) | ~115-125 | Inferred from similar ionic liquid structures.[16] |
-
Sample Preparation: Dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[17]
-
Instrumentation: Use a high-field NMR spectrometer.
-
Acquisition: Acquire the ¹³C NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[18]
References
- 1. This compound | CAS#:36603-80-2 | Chemsrc [chemsrc.com]
- 2. This compound | 36603-80-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 36603-80-2 [sigmaaldrich.com]
- 4. asianpubs.org [asianpubs.org]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extractive electrospray ionization mass spectrometry of ionic liquids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. plus.ac.at [plus.ac.at]
- 16. researchgate.net [researchgate.net]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Guide to Analytical Methods for the Quantification of Sodium Tricyanomethanide
A comprehensive review of potential analytical techniques for the precise and accurate quantification of sodium tricyanomethanide in research and drug development settings.
Introduction
The primary analytical targets are the sodium cation (Na⁺) and the tricyanomethanide anion [C(CN)₃]⁻. The choice of method will depend on the sample matrix, required sensitivity, and the available instrumentation. The most promising techniques include Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry.
General Analytical Workflow
The quantification of this compound, like many analytical procedures, follows a standardized workflow from sample receipt to final data reporting. This process ensures traceability, accuracy, and reliability of the results.
Comparison of Potential Analytical Methods
The following sections detail the most promising analytical techniques for the quantification of the tricyanomethanide anion.
Ion Chromatography (IC)
Principle: Ion chromatography is a powerful technique for the separation and quantification of ions. An aqueous sample is injected into a stream of eluent and passed through a chromatographic column containing an ion-exchange resin. The tricyanomethanide anions are separated based on their affinity to the stationary phase. Detection is typically achieved by suppressed conductivity, where the background conductivity of the eluent is reduced to enhance the signal from the analyte ions.
Hypothetical Experimental Protocol:
-
Instrumentation: Ion chromatograph with a suppressed conductivity detector.
-
Column: A high-capacity anion-exchange column suitable for the separation of large, polarizable anions.
-
Eluent: A gradient of potassium hydroxide (B78521) or a carbonate/bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Suppressor: Anion suppressor in recycle mode.
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the expected calibration range and filter through a 0.45 µm filter.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Reversed-phase HPLC can be adapted for the analysis of ionic compounds. The tricyanomethanide anion, possessing nitrile groups, is expected to have a UV absorbance maximum, making it suitable for UV detection. The separation would be achieved on a C18 column with a mobile phase containing an ion-pairing agent to improve retention and peak shape.
Hypothetical Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 210-230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, dilute to the appropriate concentration, and filter.
Capillary Electrophoresis (CE)
Principle: Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. The tricyanomethanide anion, being negatively charged, will migrate towards the anode. The separation is performed in a narrow-bore capillary filled with a background electrolyte. Detection can be performed using indirect UV detection, where a chromophore in the electrolyte is displaced by the analyte, or directly if the anion has sufficient UV absorbance.
Hypothetical Experimental Protocol:
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a pH that ensures the analyte is in its ionic form. For indirect detection, a chromophore with similar mobility to the analyte would be added.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect or direct UV detection at a suitable wavelength.
-
Sample Preparation: Dissolve the sample in deionized water or the BGE and filter.
UV-Visible Spectrophotometry
Principle: This technique is based on the absorption of light by the analyte in a solution. If the tricyanomethanide anion has a unique chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a calibration curve. This method is simpler and faster than chromatographic techniques but is less selective and may be subject to interference from other UV-absorbing species in the sample.
Hypothetical Experimental Protocol:
-
Instrumentation: UV-Visible spectrophotometer.
-
Solvent: A solvent that does not absorb at the analytical wavelength, such as deionized water or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.
-
Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the sample solution at the λmax. Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.
Quantitative Data Comparison
As no specific validated methods for this compound are publicly available, a direct comparison of quantitative performance data is not possible. The following table provides a hypothetical comparison of the expected performance characteristics of the discussed analytical techniques.
| Parameter | Ion Chromatography | HPLC-UV | Capillary Electrophoresis | UV-Vis Spectrophotometry |
| Principle | Ion Exchange | Reversed-Phase with Ion Pairing | Electrophoretic Mobility | Light Absorbance |
| Selectivity | High | High | High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Low µg/L to ng/L | Low mg/L to µg/L | Low µg/L | mg/L |
| Linearity (R²) | >0.999 | >0.999 | >0.99 | >0.99 |
| Precision (%RSD) | < 2% | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% | 97-103% |
| Analysis Time | 10-20 min | 5-15 min | 5-10 min | < 1 min |
| Typical Application | Trace-level quantification, impurity profiling | Assay of bulk material, quality control | Analysis of small sample volumes, impurity profiling | Rapid screening, high-concentration assays |
Relationships Between Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on a balance of factors including the required sensitivity, selectivity, and the complexity of the sample matrix.
Benchmarking the ionic conductivity of tricyanomethanide ionic liquids against imidazolium-based ILs
For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid (IL) is paramount for optimizing reaction kinetics, electrochemical performance, and drug delivery systems. This guide provides a detailed comparison of the ionic conductivity of tricyanomethanide (TCM)-based ILs against benchmark imidazolium-based ILs, supported by experimental data and methodologies.
Ionic liquids featuring the tricyanomethanide anion, [C(CN)₃]⁻, are gaining significant attention due to their characteristically low viscosity and high ionic conductivity.[1] These properties are often superior to those of the more conventional imidazolium-based ILs with anions such as tetrafluoroborate (B81430) ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻). The planar, symmetric structure of the tricyanomethanide anion contributes to weaker cation-anion interactions, facilitating greater ion mobility and consequently, higher conductivity.[1]
In contrast, the ionic conductivity of imidazolium-based ILs is heavily influenced by factors such as the length of the alkyl chain on the cation and the nature of the anion.[2][3][4] Generally, an increase in the alkyl chain length leads to a decrease in conductivity due to increased van der Waals forces and steric hindrance.[2]
Comparative Ionic Conductivity Data
The following table summarizes the ionic conductivity of selected tricyanomethanide and imidazolium-based ionic liquids at 25°C to provide a clear comparison of their performance.
| Ionic Liquid | Cation | Anion | Ionic Conductivity (mS/cm) at 25°C |
| Tricyanomethanide-Based ILs | |||
| [C₂mim][C(CN)₃] (1-ethyl-3-methylimidazolium tricyanomethanide) | 1-ethyl-3-methylimidazolium | Tricyanomethanide | ~20[5] |
| [C₄mim][C(CN)₃] (1-butyl-3-methylimidazolium tricyanomethanide) | 1-butyl-3-methylimidazolium | Tricyanomethanide | 9.4[6] |
| Imidazolium-Based ILs (for comparison) | |||
| [C₂mim][TFO] (1-ethyl-3-methylimidazolium triflate) | 1-ethyl-3-methylimidazolium | Trifluoromethanesulfonate | 7.44[2] |
| [C₄mim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) | 1-butyl-3-methylimidazolium | Tetrafluoroborate | ~4 |
| [C₄mim][Tf₂N] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) | 1-butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | ~3.7[6] |
| [C₆mim][Cl] (1-hexyl-3-methylimidazolium chloride) | 1-hexyl-3-methylimidazolium | Chloride | Lower than shorter chain cations[7] |
| [C₈mim][Cl] (1-octyl-3-methylimidazolium chloride) | 1-octyl-3-methylimidazolium | Chloride | Lower than shorter chain cations[7] |
Experimental Workflow for Ionic Conductivity Measurement
The determination of ionic conductivity is a critical experiment for characterizing ionic liquids. The following diagram outlines a typical experimental workflow.
Caption: A flowchart illustrating the key steps in the experimental determination of ionic conductivity for ionic liquids.
Detailed Experimental Protocol
The following protocol provides a detailed methodology for the measurement of ionic conductivity of ionic liquids, based on common laboratory practices.[7]
1. Materials and Equipment:
-
Ionic liquid sample
-
High-purity potassium chloride (KCl) for calibration
-
Deionized water
-
Conductivity meter or LCR meter
-
Conductivity cell (two- or three-electrode)
-
Thermostatic bath or oven for temperature control
-
Vacuum oven for drying the ionic liquid
-
Inert atmosphere glovebox (optional, for highly hygroscopic ILs)
2. Calibration of the Conductivity Cell:
-
Prepare a standard KCl solution of known concentration (e.g., 0.1 M, 0.01 M).
-
Immerse the conductivity cell in the standard KCl solution at a precisely controlled temperature (e.g., 25°C).
-
Measure the resistance of the solution using the conductivity meter.
-
The cell constant (K) is calculated using the formula: K = R_KCl * σ_KCl, where R_KCl is the measured resistance and σ_KCl is the known conductivity of the standard KCl solution at that temperature.
3. Sample Preparation:
-
Dry the ionic liquid sample in a vacuum oven at an elevated temperature (e.g., 70-100°C) for several hours to remove any residual water, as water content can significantly affect conductivity.
-
Transfer the dried ionic liquid into the conductivity cell. For highly hygroscopic ILs, this step should be performed in an inert atmosphere.
4. Ionic Conductivity Measurement:
-
Place the conductivity cell containing the ionic liquid sample into a thermostatic bath to maintain a constant and accurate temperature.
-
Allow the sample to thermally equilibrate for a sufficient period.
-
Measure the impedance or resistance of the ionic liquid sample using the conductivity meter.
-
The ionic conductivity (σ) of the ionic liquid is then calculated using the cell constant: σ = K / R_IL, where R_IL is the measured resistance of the ionic liquid.
-
Repeat the measurement at different temperatures as required.
Logical Relationship of Factors Influencing Ionic Conductivity
The ionic conductivity of an ionic liquid is not a standalone property but is influenced by several interrelated factors. The following diagram illustrates these relationships.
Caption: A diagram showing the key factors that influence the ionic conductivity of ionic liquids.
References
- 1. The tricyanomethanide anion favors low viscosity of the pure ionic liquid and its aqueous mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webbut.unitbv.ro [webbut.unitbv.ro]
- 4. Evaluating the contributions to conductivity in room temperature ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01218F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Electrochemical Performance of Sodium Tricyanomethanide Electrolytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation sodium-ion batteries (SIBs) necessitates the exploration of novel electrolyte systems that can offer enhanced performance, safety, and cost-effectiveness. Sodium tricyanomethanide (NaC(CN)₃) has emerged as a potential electrolyte salt, primarily investigated within ionic liquid systems. This guide provides a comparative analysis of the projected electrochemical performance of this compound against well-established sodium salts, namely sodium perchlorate (B79767) (NaClO₄) and sodium hexafluorophosphate (B91526) (NaPF₆), in conventional non-aqueous electrolytes.
Disclaimer: Direct, comprehensive studies comparing the electrochemical performance of this compound as a salt in common carbonate solvents for SIBs are limited in publicly available literature. Therefore, the data presented for NaC(CN)₃ is largely inferred from studies on tricyanomethanide-based ionic liquids and should be interpreted as indicative rather than a direct experimental comparison under identical conditions as NaClO₄ and NaPF₆.
Comparative Performance Data
The following tables summarize key electrochemical performance metrics for electrolytes based on this compound, sodium perchlorate, and sodium hexafluorophosphate. The data for NaClO₄ and NaPF₆ is derived from studies using a 1 M concentration in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v), a common electrolyte formulation for SIBs.
| Electrolyte Salt | Solvent System | Ionic Conductivity (mS/cm) at 25°C | Electrochemical Stability Window (V vs. Na/Na⁺) | Notes |
| This compound (NaC(CN)₃) | Ionic Liquids | 4.2 - 9.4 | ~2.9 - 3.0 | Data from tricyanomethanide-based ionic liquids; performance in carbonate solvents is not well-documented. |
| Sodium Perchlorate (NaClO₄) | 1 M in EC:DMC (1:1) | 5.0 - 7.0[1][2] | Up to 4.5 (with some side reactions from ~3.0 V)[1][2] | Commonly used in research due to high conductivity, but has safety concerns.[3] |
| Sodium Hexafluorophosphate (NaPF₆) | 1 M in EC:DMC (1:1) | 5.0 - 7.0[1][2] | Up to 4.5[1][2] | A commercially relevant salt, considered more stable than NaClO₄.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of electrolyte performance.
Ionic Conductivity Measurement
Objective: To determine the ease of sodium ion transport through the electrolyte.
Methodology:
-
Electrolyte Preparation: The electrolyte is prepared by dissolving the sodium salt (e.g., NaC(CN)₃, NaClO₄, or NaPF₆) in the desired solvent or solvent mixture (e.g., EC:DMC 1:1 v/v) to the target concentration (e.g., 1 M) inside an argon-filled glovebox to prevent moisture contamination.
-
Conductivity Cell: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using a standard KCl solution of known conductivity.
-
Measurement: The conductivity of the prepared electrolyte is measured using an impedance spectrometer over a range of frequencies (e.g., 1 Hz to 1 MHz). The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance.
-
Temperature Control: The temperature of the cell is controlled using a thermostat to ensure accurate and comparable measurements, typically at 25°C.
Electrochemical Stability Window (ESW) Determination
Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A polished glassy carbon or platinum electrode serves as the working electrode, while sodium metal is used for both the counter and reference electrodes.
-
Technique: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed using a potentiostat.
-
Anodic Scan: The potential is swept from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Na/Na⁺) at a slow scan rate (e.g., 1 mV/s). The anodic stability limit is defined as the potential at which a significant increase in current is observed, indicating electrolyte oxidation.
-
Cathodic Scan: The potential is swept from the OCP to a low negative potential (e.g., -0.5 V vs. Na/Na⁺). The cathodic stability limit is determined by the potential at which a sharp increase in current occurs due to electrolyte reduction.
Galvanostatic Cycling with Potential Limitation (GCPL)
Objective: To evaluate the cycling performance, specific capacity, and coulombic efficiency of the electrolyte in a full or half-cell configuration.
Methodology:
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. For a half-cell, the working electrode (e.g., a sodium-ion cathode material), a separator, and a sodium metal anode are used with the prepared electrolyte.
-
Formation Cycles: The cell is initially cycled at a low C-rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI) on the electrode surface.
-
Cycling Protocol: The cell is then cycled at a specific C-rate (e.g., C/10 or 1C) between defined voltage limits. The charge and discharge capacities are recorded for each cycle.
-
Performance Metrics:
-
Specific Capacity (mAh/g): The amount of charge stored per unit mass of the active electrode material.
-
Coulombic Efficiency (%): The ratio of the discharge capacity to the charge capacity in the same cycle.
-
Capacity Retention (%): The percentage of the initial discharge capacity retained after a certain number of cycles.
-
Visualizing Experimental Workflows
General Workflow for SIB Electrolyte Characterization
Caption: General workflow for SIB electrolyte characterization.
Logical Relationship of Key Performance Indicators
Caption: Key factors influencing overall battery performance.
References
- 1. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Sodium Salts for Battery Applications: Sodium Tricyanomethanide in Focus
For researchers and scientists at the forefront of battery technology, the quest for cost-effective and high-performance materials is paramount. This guide provides a detailed comparison of sodium tricyanomethanide (NaC(CN)₃) with other common sodium salts used in sodium-ion battery electrolytes, offering insights into their relative performance and economic viability.
Sodium-ion batteries (SIBs) are emerging as a promising alternative to lithium-ion batteries, primarily due to the abundance and low cost of sodium. The choice of the sodium salt in the electrolyte is a critical factor that significantly influences the battery's overall performance, including its ionic conductivity, electrochemical stability, and cycling life, all of which contribute to its cost-effectiveness. This guide delves into the available data for this compound and compares it against established sodium salts such as sodium hexafluorophosphate (B91526) (NaPF₆), sodium perchlorate (B79767) (NaClO₄), and sodium tetrafluoroborate (B81430) (NaBF₄).
Quantitative Performance and Cost Comparison
To facilitate a clear and objective assessment, the following table summarizes the key performance metrics and approximate costs of this compound and its counterparts. It is important to note that the cost of these salts can vary significantly based on purity, quantity, and supplier. The prices listed are based on research-grade quantities and may not be representative of bulk industrial pricing.
| Sodium Salt | Chemical Formula | Molecular Weight ( g/mol ) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Na/Na⁺) | Cycling Performance (Capacity Retention) | Approximate Cost ($/kg) |
| This compound | NaC(CN)₃ | 113.05 | ~1-5 (in organic carbonates) | ~4.5 | Data not readily available | 15,000 - 25,000 |
| Sodium Hexafluorophosphate | NaPF₆ | 167.95 | 5 - 10 (in organic carbonates)[1][2][3] | ~4.5[4] | Good, but can be affected by HF formation[5] | 200 - 1000 |
| Sodium Perchlorate | NaClO₄ | 122.44 | 5 - 7 (in organic carbonates)[2][4] | Up to 4.5 (side reactions from ~3.0 V)[2][4] | Good, but safety concerns exist[6] | 100 - 500 |
| Sodium Tetrafluoroborate | NaBF₄ | 109.79 | Lower than NaPF₆ and NaClO₄ | Wide | Moderate | 200 - 800 |
Experimental Protocols for Electrochemical Characterization
The reliable evaluation of electrolyte performance is crucial for the development of next-generation sodium-ion batteries. The following are detailed methodologies for key experiments cited in the comparison.
Ionic Conductivity Measurement
Objective: To determine the ability of the electrolyte to conduct sodium ions.
Methodology:
-
Electrolyte Preparation: The sodium salt is dissolved in a specified solvent or solvent mixture (e.g., 1 M concentration in a 1:1 volume ratio of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: A conductivity cell with two platinum electrodes of a known geometry is filled with the prepared electrolyte.
-
Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (A * Rb), where L is the distance between the electrodes and A is the electrode area.
Electrochemical Stability Window (ESW) Determination
Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.
Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox. A sodium metal disc serves as both the counter and reference electrode, while a chemically inert working electrode (e.g., glassy carbon or platinum) is used.
-
Measurement: Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit potential to both anodic and cathodic limits.
-
Data Analysis: The ESW is determined by identifying the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).
Galvanostatic Cycling Performance
Objective: To evaluate the cycling stability and capacity retention of a sodium-ion cell using the electrolyte.
Methodology:
-
Cell Assembly: A coin cell (e.g., CR2032) is assembled with a hard carbon anode, a suitable cathode material (e.g., sodium iron phosphate), a separator, and the prepared electrolyte.
-
Formation Cycles: The cell is initially cycled at a low current rate (e.g., C/20) for a few cycles to form a stable solid electrolyte interphase (SEI) on the anode.
-
Cycling Protocol: The cell is then subjected to repeated charge-discharge cycles at a specific current rate (e.g., 1C) within a defined voltage window.
-
Data Analysis: The discharge capacity and coulombic efficiency are plotted against the cycle number to assess the capacity retention and overall stability of the cell.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating the performance of sodium salts in batteries and the logical relationship in the cost-effectiveness analysis.
Discussion and Future Outlook
The preliminary data suggests that while this compound is currently significantly more expensive than conventional sodium salts, its potential benefits, such as potentially high ionic conductivity and a wide electrochemical stability window, warrant further investigation. The high cost is likely attributed to its current small-scale production for research purposes. A scalable and cost-effective synthesis route would be a critical step towards its commercial viability.
In contrast, NaPF₆ remains a strong contender for commercial sodium-ion batteries due to its good all-around performance and the existing manufacturing infrastructure for its lithium analogue, LiPF₆.[5] However, its susceptibility to hydrolysis, which can lead to the formation of harmful hydrofluoric acid (HF), is a notable drawback. NaClO₄ offers good performance at a lower cost but is associated with significant safety concerns due to its strong oxidizing nature, making it less suitable for commercial applications.[6] NaBF₄ is a safer alternative to NaClO₄ but generally exhibits lower ionic conductivity.
Further research is needed to conduct direct, head-to-head comparisons of these sodium salts under identical experimental conditions to provide a definitive assessment of their relative merits. In particular, comprehensive cycling data for this compound in a standard sodium-ion battery configuration is a crucial missing piece of the puzzle. The development of novel, low-cost synthesis methods for promising but currently expensive salts like this compound could significantly alter the landscape of sodium-ion battery electrolytes.
References
- 1. Role of Advanced Electrolytes in Sodium Ion Batteries [sigmaaldrich.com]
- 2. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Towards standard electrolytes for sodium-ion batteries: physical properties, ion solvation and ion-pairing in alkyl carbonate solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrolyte Salts for Sodium-Ion Batteries: NaPF6 or NaClO4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Sodium Tricyanomethanide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. Sodium tricyanomethanide, a toxic compound, requires specific procedures for its disposal to mitigate risks of exposure and environmental contamination.
This guide provides essential, step-by-step information for the safe disposal of this compound, adhering to best practices in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed, causes serious eye damage, and skin irritation.[1][2] It is crucial to handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, impermeable. Double gloving is recommended.[5] | To prevent skin contact and absorption.[1][5] |
| Eye Protection | Safety goggles and a face shield where a splash or dust hazard exists.[5] | To protect against serious eye damage.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | In case of insufficient ventilation or dust generation, wear suitable respiratory equipment.[6] | To prevent inhalation of harmful dust particles. |
Waste Segregation and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions.
-
Dedicated Waste Containers : Store all this compound waste in dedicated, clearly labeled, and sealed containers.[3]
-
Separate Solid and Liquid Waste : Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored in separate containers.[3]
-
Avoid Incompatibilities : Store cyanide waste away from acids, strong oxidizing agents, and water.[4][7][8] Contact with acids can generate highly toxic hydrogen cyanide gas.[3][4][7]
-
Secure Storage : Store waste containers in a cool, dry, well-ventilated, and secure area, such as a lockable cabinet, with access restricted to authorized personnel.[4][7]
Spill and Decontamination Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills within a Fume Hood :
-
Spills Outside a Fume Hood :
Chemical Neutralization and Disposal
Chemical neutralization is the recommended method for treating this compound waste before final disposal. The most common method is alkaline chlorination, which converts toxic cyanide to the much less toxic cyanate.[9][10]
This protocol is a general procedure for cyanide waste and should be performed by trained personnel in a fume hood with appropriate PPE.
Experimental Protocol for Neutralization of Cyanide Waste:
-
Preparation of the Waste Solution :
-
Carefully dissolve or suspend the this compound waste in water. It is advisable to keep the concentration low, ideally below 1% (w/v).[8]
-
-
Alkalinization :
-
Adjust the pH of the solution to 10 or higher by slowly adding a solution of sodium hydroxide (B78521) (NaOH).[8][9][11] This is a critical step to prevent the formation of hydrogen cyanide gas.[8]
-
-
Oxidation :
-
Slowly add an oxidizing agent, such as a 5.25% sodium hypochlorite (B82951) solution (household bleach), to the alkaline waste solution while stirring.[8][9] The amount of oxidizing agent should be in excess to ensure complete destruction of the cyanide.[8]
-
Monitor the reaction temperature, as the oxidation of cyanide is exothermic.[8]
-
-
Verification (Recommended) :
-
Final Disposal :
Always consult your institution's EHS office for specific guidance on waste disposal procedures. [8]
Table 2: Key Parameters for Alkaline Chlorination
| Parameter | Value/Condition | Rationale |
| pH for Oxidation | ≥ 10[8][9][11] | Prevents the formation of toxic hydrogen cyanide gas.[8] |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) solution (e.g., 5.25%)[8][9] | Effectively oxidizes cyanide to the less toxic cyanate.[9] |
| Reaction Time | Minimum 1 hour[8] | Ensures complete destruction of cyanide. |
| Final pH | 6 - 8[8] | For disposal as non-hazardous aqueous waste, pending local regulations. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. iolitec.de [iolitec.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. uthsc.edu [uthsc.edu]
- 6. iolitec.de [iolitec.de]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. Cyanide poisoning - Glossary - ALMAWATECH [almawatech.com]
- 11. tandfonline.com [tandfonline.com]
Essential Safety and Logistical Information for Handling Sodium Tricyanomethanide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds like Sodium tricyanomethanide (NaC(CN)₃). This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance that can cause significant harm. It is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Face Shield | Must be worn at all times to prevent contact with eyes. A face shield offers broader protection against splashes.[1][2][3] |
| Skin Protection | Impermeable Gloves (Nitrile or Neoprene) | Prevents skin contact and irritation.[1][2][3] Gloves should be inspected before use and changed frequently. |
| Chemical-Resistant Apron or Lab Coat | Provides a barrier against spills and contamination of personal clothing.[2][4] | |
| Closed-toe Shoes | Protects feet from spills. | |
| Respiratory Protection | Dust Respirator or Self-Contained Breathing Apparatus (SCBA) | A dust respirator is necessary when handling the solid form to avoid inhalation.[3] In cases of spills, poor ventilation, or when exposure limits may be exceeded, a NIOSH-approved SCBA is required.[1] |
| Hand and Body Protection | Impervious Protective Clothing | To be worn over personal clothing to prevent skin exposure.[3] |
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling during a typical laboratory procedure.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 4. This compound | 36603-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
